LP-533401 hydrochloride
Description
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Properties
IUPAC Name |
(2S)-2-amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F4N4O3.ClH/c28-20-3-1-2-19(13-20)16-8-10-18(11-9-16)24(27(29,30)31)38-23-14-22(34-26(33)35-23)17-6-4-15(5-7-17)12-21(32)25(36)37;/h1-11,13-14,21,24H,12,32H2,(H,36,37)(H2,33,34,35);1H/t21-,24?;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBWZCUMIXCDPM-CHXZROHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)C[C@@H](C(=O)O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClF4N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
LP-533401 Hydrochloride: A Technical Guide to its Function as a Peripherally Selective Tryptophan Hydroxylase 1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LP-533401 hydrochloride is a potent and selective inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the biosynthesis of peripheral serotonin.[1][2][3][4] By targeting TPH1 primarily in the gastrointestinal (GI) tract, LP-533401 effectively reduces circulating serotonin levels without significantly impacting central nervous system (CNS) serotonin, as it does not readily cross the blood-brain barrier.[1][3] This peripheral selectivity has positioned LP-533401 as a valuable research tool and a potential therapeutic agent in various conditions where gut-derived serotonin plays a pathological role, including osteoporosis, pulmonary hypertension, and certain cancers.[4][5] This guide provides an in-depth overview of the function, mechanism of action, and experimental data related to this compound.
Core Function and Mechanism of Action
This compound's primary function is the inhibition of tryptophan hydroxylase 1 (TPH1). TPH1 is one of two isoforms of the enzyme responsible for converting tryptophan to 5-hydroxytryptophan (5-HTP), the precursor to serotonin (5-hydroxytryptamine or 5-HT). TPH1 is predominantly expressed in the enterochromaffin cells of the gut and the pineal gland, accounting for over 90% of the body's serotonin production.[6] The other isoform, TPH2, is primarily found in the central nervous system.[6]
The mechanism of action of LP-533401 is competitive inhibition with respect to the substrate, tryptophan.[6] This means that LP-533401 binds to the active site of the TPH1 enzyme, preventing tryptophan from binding and thereby blocking the synthesis of serotonin.[6] Kinetic analysis has confirmed this competitive inhibition, while also showing it to be uncompetitive with respect to the cofactor 6-methyltetrahydropterin (6-MePH4).[6]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity and effects of this compound.
Table 1: In Vitro Inhibitory Activity of LP-533401
| Parameter | Species | Target | Value | Reference |
| IC50 | Human | TPH1 | 0.7 µM | [7] |
| IC50 | Human | TPH1 | 0.103 µM | [8] |
| IC50 | Human | TPH2 | 0.032 µM | [8] |
| pIC50 | Human | TPH1 | 6.2 | [9] |
| Ki (vs. Tryptophan) | - | TPH1 | 0.31 µM | [6] |
| Ki (vs. 6-MePH4) | - | TPH1 | 0.81 µM | [6] |
| Cellular Inhibition | Tph1-expressing cells (RBL2H3) | Serotonin Production | Complete inhibition at 1 µM | [1][3][4] |
Table 2: In Vivo Effects of LP-533401 in Rodent Models
| Animal Model | Dosage | Route | Duration | Key Findings | Reference |
| Ovariectomized Mice | 1, 10, 100, or 250 mg/kg/day | Oral | 4 weeks | Dose-dependently prevents and rescues osteoporosis. | [3] |
| Ovariectomized Mice | 25, 100, or 250 mg/kg/day | Oral | 6 weeks | Dose-dependently prevents and rescues osteoporosis. | [1] |
| Healthy Adult Mice | 30-250 mg/kg/day | Oral | Repeatedly | Marked reduction in 5-HT in gut, lungs, and blood; no change in brain 5-HT. | [1][3] |
| Healthy Adult Mice | 250 mg/kg | Oral | Single dose | 50% decrease in lung and gut 5-HT; no change in blood 5-HT. | [1][3] |
| Mice with EL4 cell injection | - | - | - | Inhibits decrease in osteoblast numbers and trabecular bone volume, prolongs survival, and decreases leukemic infiltration. | [1][3] |
| Rat Periodontitis Model | 25 mg/kg/day | Gavage | 28 days | Did not prevent alveolar bone loss. | [5][10] |
| Mice | 30 and 90 mg/kg | Oral | - | Dose-dependently reduced 5-HT levels in the duodenum, jejunum, and ileum with no effect on brain 5-HT. | [7] |
Experimental Protocols
In Vivo Ovariectomy-Induced Osteoporosis Model in Mice
This protocol is based on studies demonstrating the bone-anabolic effects of LP-533401.
-
Animal Model: Female mice.
-
Procedure:
-
Ovariectomy (OVX) is performed to induce bone loss.
-
Mice are divided into treatment and vehicle control groups.
-
Preventative Regimen: LP-533401 is administered orally via gavage at doses of 1, 10, 100, or 250 mg/kg body weight per day, starting from day 1 post-ovariectomy for 4 weeks.[3]
-
Rescue Regimen: LP-533401 is administered at doses of 25, 100, or 250 mg/kg body weight per day for 6 weeks, starting 6 weeks post-ovariectomy.[1]
-
The vehicle consists of polyethylene glycol and 5% dextrose (40:60 ratio).[5]
-
-
Outcome Measures: Bone mineral density, trabecular bone volume, osteoblast numbers, and serum serotonin levels.
Ligature-Induced Periodontitis Model in Rats
This protocol was used to investigate the effect of LP-533401 on inflammatory bone loss.
-
Animal Model: Male rats.[5]
-
Procedure:
-
Periodontal disease is induced by placing a ligature around a molar.[10]
-
Rats are divided into a treatment group, a ligature-only group, and a control group without ligature.[10]
-
The treatment group receives LP-533401 at a dose of 25 mg/kg/day via gavage for 28 days.[5][10]
-
The vehicle used is polyethylene glycol with 5% dextrose.[5]
-
-
Outcome Measures: Alveolar bone loss, attachment loss, and collagen area in the gingiva, assessed through radiographic and histological analysis.[10]
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of Serotonin Synthesis by LP-533401.
Experimental Workflow Diagram
Caption: Generalized In Vivo Experimental Workflow.
Conclusion
This compound is a well-characterized, peripherally selective TPH1 inhibitor that serves as a critical tool for investigating the physiological and pathophysiological roles of gut-derived serotonin. Its ability to modulate peripheral serotonin levels without directly affecting the central nervous system makes it a compound of significant interest for both basic research and the development of novel therapeutics for a range of disorders. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LX-1031, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a Novel Allosteric Inhibitory Site on Tryptophan Hydroxylase 1 Enabling Unprecedented Selectivity Over all Related Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LP533401 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
LP-533401 Hydrochloride: A Technical Guide to a Selective TPH1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LP-533401 hydrochloride is a potent and selective small-molecule inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the biosynthesis of peripheral serotonin. By specifically targeting TPH1, LP-533401 offers a promising therapeutic strategy for conditions associated with elevated peripheral serotonin, such as osteoporosis and certain gastrointestinal disorders. This technical guide provides an in-depth overview of LP-533401, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a biogenic amine that functions as a neurotransmitter in the central nervous system and as a hormone in the periphery.[1] The synthesis of serotonin is initiated by the hydroxylation of L-tryptophan, a reaction catalyzed by the enzyme tryptophan hydroxylase (TPH).[2] Two isoforms of TPH exist: TPH2, which is primarily expressed in the brain and is responsible for central serotonin production, and TPH1, which is found in peripheral tissues, such as the gut and pineal gland, and accounts for the majority of peripheral serotonin synthesis.[1][2]
Dysregulation of peripheral serotonin has been implicated in the pathophysiology of various diseases. Notably, elevated levels of gut-derived serotonin have been shown to inhibit bone formation, contributing to conditions like osteoporosis. This compound has emerged as a valuable research tool and potential therapeutic agent due to its selective inhibition of TPH1, thereby reducing peripheral serotonin levels without affecting central serotonin production. This selectivity is attributed to its inability to cross the blood-brain barrier.
Mechanism of Action
LP-533401 competitively inhibits TPH1 at the binding site of its substrate, L-tryptophan. By blocking the first and rate-limiting step in serotonin synthesis in peripheral tissues, LP-533401 effectively reduces the production of 5-hydroxytryptophan (5-HTP), the precursor to serotonin. This leads to a decrease in circulating serotonin levels.
Signaling Pathway of Peripheral Serotonin Synthesis
The following diagram illustrates the biochemical pathway for the synthesis of peripheral serotonin and the point of inhibition by LP-533401.
Caption: Peripheral Serotonin Synthesis Pathway and LP-533401 Inhibition.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity
| Parameter | Target | Value | Species | Notes |
| Ki | TPH1 | 0.31 µM | Human | Competitive vs. L-tryptophan.[3] |
| TPH1 | 0.81 µM | Human | Uncompetitive vs. 6-MePH4 (cofactor).[3] | |
| IC₅₀ | TPH1 | 0.103 µM | Human | [4] |
| TPH2 | 0.032 µM | Human | [4] | |
| Cell-based IC₅₀ | TPH1 | 12.4 µM | Human | BON cells (human carcinoid cell line).[4] |
| Cell-based Inhibition | TPH1 | Complete inhibition at 1 µM | Rat | TPH1-expressing RBL2H3 cells.[5] |
Table 2: In Vivo Efficacy in Ovariectomized (OVX) Rodent Models of Osteoporosis
| Species | Dosage (mg/kg/day) | Route | Duration | Key Findings |
| Mouse | 25, 100, 250 | Oral gavage | 6 weeks | Dose-dependent prevention and rescue of osteoporosis; increased bone formation.[5] |
| Mouse | 250 | Oral gavage | Single dose | 50% decrease in gut and lung 5-HT content; no change in blood 5-HT. |
| Mouse | 30 - 250 | Oral gavage | Repeated dosing | Marked reduction in gut, lungs, and blood 5-HT; no change in brain 5-HT. |
| Mouse | Not specified | Oral gavage | Not specified | 30% decrease in circulating serotonin; 30% increase in osteoblast numbers. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving LP-533401.
TPH1 Enzyme Kinetic Assay
Objective: To determine the inhibitory kinetics of LP-533401 on TPH1 activity.
Materials:
-
Recombinant human TPH1 enzyme
-
L-tryptophan (substrate)
-
6-methyltetrahydropterin (6-MePH₄) (cofactor)
-
Catalase
-
Dithiothreitol (DTT)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
This compound
-
96-well microplate
-
Microplate reader (fluorescence or absorbance)
-
Quenching solution (e.g., perchloric acid)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of LP-533401 in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of LP-533401 in assay buffer.
-
Prepare solutions of L-tryptophan and 6-MePH₄ in assay buffer at various concentrations.
-
Prepare the TPH1 enzyme solution in assay buffer containing catalase and DTT.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add the assay buffer, LP-533401 (or vehicle control), and the TPH1 enzyme solution.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the L-tryptophan and 6-MePH₄ solutions.
-
-
Reaction Termination and Detection:
-
After a specific incubation time (e.g., 20 minutes), terminate the reaction by adding a quenching solution.
-
Measure the formation of 5-HTP using a suitable detection method, such as HPLC with fluorescence detection or a coupled enzymatic assay that produces a detectable signal.
-
-
Data Analysis:
-
Calculate the initial reaction velocities for each concentration of substrate and inhibitor.
-
Generate double reciprocal plots (Lineweaver-Burk) to determine the mode of inhibition (competitive, non-competitive, or uncompetitive).
-
Use non-linear regression analysis to fit the data to the appropriate kinetic models and calculate the Ki value.
-
In Vivo Study in an Ovariectomized (OVX) Mouse Model of Osteoporosis
Objective: To evaluate the in vivo efficacy of LP-533401 in preventing and treating estrogen-deficiency-induced bone loss.
Materials:
-
Female mice (e.g., C57BL/6), 8-10 weeks old
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Micro-CT scanner
-
ELISA kits for serum serotonin measurement
Procedure:
-
Animal Model:
-
Perform bilateral ovariectomy (OVX) or a sham operation on anesthetized mice.
-
Allow the animals to recover for a period of 2-4 weeks to allow for the onset of bone loss.
-
-
Drug Administration:
-
Prepare a suspension of LP-533401 in the vehicle.
-
Administer LP-533401 or vehicle to the mice daily via oral gavage at the desired doses (e.g., 25, 100, 250 mg/kg).
-
Treatment duration can vary, typically from 4 to 8 weeks.
-
-
Bone Phenotyping:
-
At the end of the treatment period, euthanize the animals.
-
Excise femurs and vertebrae for analysis.
-
Perform micro-computed tomography (micro-CT) analysis to quantify bone mineral density (BMD), bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).
-
-
Biochemical Analysis:
-
Collect blood samples via cardiac puncture at the time of euthanasia.
-
Prepare serum and store at -80°C.
-
Measure serum serotonin levels using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Use statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the bone parameters and serotonin levels between the different treatment groups (sham, OVX + vehicle, OVX + LP-533401).
-
Experimental Workflow for In Vivo Osteoporosis Study
The following diagram outlines the typical workflow for an in vivo study evaluating LP-533401 in an OVX mouse model.
Caption: Workflow for In Vivo Evaluation of LP-533401.
Conclusion
This compound is a well-characterized, selective inhibitor of TPH1 that serves as an invaluable tool for studying the role of peripheral serotonin in health and disease. Its ability to reduce peripheral serotonin without affecting central levels makes it a promising candidate for the development of novel therapeutics for a range of disorders, most notably osteoporosis. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound. Further investigation into the full therapeutic potential and long-term safety of LP-533401 is warranted.
References
An In-depth Technical Guide to LP-533401 Hydrochloride and its Role in Peripheral Serotonin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Serotonin (5-hydroxytryptamine, 5-HT), a critical monoamine neurotransmitter, exerts significant influence over a wide range of physiological processes. While its role in the central nervous system (CNS) is well-documented, approximately 90% of the body's serotonin is synthesized peripherally, primarily in the enterochromaffin cells of the gastrointestinal (GI) tract.[1] This peripheral serotonin does not cross the blood-brain barrier and is integral to regulating gut motility, hemodynamics, and inflammatory processes.[1][2] The synthesis of peripheral serotonin is rate-limited by the enzyme Tryptophan Hydroxylase 1 (TPH1).[3][4][5] LP-533401 hydrochloride is a potent, synthetic, and peripherally active small molecule inhibitor of TPH1.[6][7] By selectively targeting TPH1 over its CNS counterpart, TPH2, LP-533401 provides a powerful tool to investigate the physiological roles of gut-derived serotonin and presents a therapeutic strategy for disorders associated with peripheral serotonin dysregulation, such as irritable bowel syndrome and pulmonary hypertension.[3][8][9] This guide provides a comprehensive overview of LP-533401, its mechanism of action, quantitative data from key studies, and detailed experimental protocols.
Introduction to Peripheral Serotonin Synthesis
Peripheral serotonin synthesis begins with the essential amino acid L-tryptophan. The enzyme Tryptophan Hydroxylase 1 (TPH1) catalyzes the rate-limiting conversion of tryptophan to 5-hydroxytryptophan (5-HTP).[10][11] Subsequently, the enzyme aromatic L-amino acid decarboxylase (AADC) rapidly converts 5-HTP into serotonin (5-HT). TPH1 is the isoform predominantly expressed in peripheral tissues like the gut and pineal gland, whereas TPH2 is responsible for serotonin synthesis in the brain's raphe nuclei.[11] This isoform specificity allows for the targeted inhibition of peripheral serotonin production without affecting central neurotransmitter levels.[9]
The Role of TPH1 in Physiology and Disease
Gut-derived serotonin, synthesized via TPH1, acts locally on the GI tract and is also released into circulation, where it is primarily taken up and stored by platelets.[1][12] Dysregulation of this pathway is implicated in various pathologies. Elevated peripheral serotonin has been linked to pulmonary arterial hypertension (PAH), osteoporosis, and gastrointestinal disorders.[4][8][13] Therefore, selective inhibition of TPH1 represents a promising therapeutic avenue for these conditions.
This compound: Mechanism of Action
LP-533401 is a small molecule inhibitor designed to specifically target TPH1.[6][8] Structural and kinetic analyses have elucidated its mechanism.
-
Competitive Inhibition: LP-533401 acts as a competitive inhibitor with respect to the substrate, L-tryptophan. It binds to the active site of the TPH1 enzyme, in the same channel where tryptophan would normally bind, thereby preventing the synthesis of 5-HTP.[11]
-
Uncompetitive Inhibition: Conversely, kinetic studies show that LP-533401 acts as an uncompetitive inhibitor with respect to the cofactor tetrahydrobiopterin (BH4).[11] This dual kinetic profile contributes to its potent inhibitory effect.
-
Peripheral Selectivity: A key feature of LP-533401 is its inability to cross the blood-brain barrier.[8][14][15] Pharmacokinetic studies in rodents have demonstrated that brain concentrations of the compound are negligible following oral administration.[8][14][15] This ensures that its inhibitory action is confined to peripheral TPH1, leaving central serotonin synthesis, governed by TPH2, unaffected.[9][15]
Signaling Pathway Diagram
The following diagram illustrates the peripheral serotonin synthesis pathway and the specific point of inhibition by LP-533401.
Caption: Peripheral serotonin synthesis pathway and inhibition by LP-533401.
Quantitative Data Summary
The efficacy of LP-533401 has been quantified in various in vitro and in vivo studies. The data below is summarized for comparative analysis.
Table 1: In Vitro Potency and Selectivity
| Parameter | Target Enzyme | Species | Value | Reference |
| IC₅₀ | TPH1 | Human | 0.7 µM | [16] |
| IC₅₀ | TPH1 | Human | ~0.6 µM (pIC₅₀ 6.2) | [7] |
| IC₅₀ | TPH2 | Human | >10 µM (Implied) | [9][16] |
| Kᵢ (vs. Tryptophan) | TPH1 | Human | 0.31 µM | [11] |
| Kᵢ (vs. 6-MePH₄) | TPH1 | Human | 0.81 µM | [11] |
| Cell-based IC₅₀ | TPH1 (RBL-2H3 cells) | Rat | 0.4 µM | [16] |
| Cell-based Inhibition | TPH1 (RBL-2H3 cells) | Rat | Complete at 1 µM | [8][14][15] |
Table 2: In Vivo Effects on Serotonin Levels
| Species | Model | Dosage | Tissue | % 5-HT Reduction | Reference |
| Mouse | Healthy | 30-90 mg/kg (oral, b.i.d, 3 days) | Duodenum, Jejunum, Ileum | Dose-dependent | [9][16] |
| Mouse | Healthy | 30-250 mg/kg/day (repeated) | Gut, Lungs, Blood | Marked Reduction | [14][15] |
| Mouse | Healthy | 250 mg/kg (single dose) | Gut, Lungs | ~50% | [14][15] |
| Mouse | Healthy | 250 mg/kg/day | Serum | ~30% | [8] |
| Mouse | Healthy | 30-90 mg/kg (oral, b.i.d, 3 days) | Brain | No significant change | [9][16] |
| Rat | Ovariectomized | 25 mg/kg/day (oral, 6 weeks) | Serum | ~35-40% | [17] |
Detailed Experimental Protocols
This section outlines common methodologies used to evaluate the efficacy of LP-533401.
In Vitro TPH1 Enzyme Inhibition Assay
Objective: To determine the IC₅₀ value of LP-533401 against purified TPH1.
Materials:
-
Purified recombinant human TPH1 enzyme.
-
L-tryptophan (substrate).
-
6-Methyltetrahydropterin (6-MePH₄) or Tetrahydrobiopterin (BH₄) (cofactor).
-
Catalase.
-
Aromatic L-amino acid decarboxylase (AADC).
-
Assay Buffer (e.g., HEPES buffer, pH 7.5).
-
LP-533401 stock solution (in DMSO).
-
HPLC system with fluorescence detection.
Procedure:
-
Prepare a reaction mixture containing assay buffer, catalase, AADC, and the pterin cofactor.
-
Add varying concentrations of LP-533401 (or vehicle control) to the reaction wells.
-
Initiate the reaction by adding the TPH1 enzyme and L-tryptophan.
-
Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., perchloric acid).
-
Centrifuge the samples to pellet precipitated protein.
-
Analyze the supernatant for serotonin concentration using HPLC with fluorescence detection.
-
Calculate the percent inhibition for each LP-533401 concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic curve.
In Vivo Assessment of Serotonin Reduction in Rodents
Objective: To measure the effect of orally administered LP-533401 on tissue and serum serotonin levels.
Materials:
-
C57BL/6J mice or Sprague-Dawley rats.
-
This compound.
-
Vehicle (e.g., 40:60 dextrose solution or 0.1% Tween 20).[9]
-
Oral gavage needles.
-
Tissue homogenization buffer (e.g., perchloric acid).
-
Blood collection tubes (e.g., EDTA tubes for plasma, serum separator tubes).
-
Homogenizer and centrifuge.
-
HPLC-MS/MS or HPLC with fluorescence/electrochemical detection.[4][18]
Procedure:
-
Acclimate animals to housing conditions.
-
Divide animals into groups (e.g., vehicle control, LP-533401 low dose, LP-533401 high dose).
-
Prepare LP-533401 formulation in the chosen vehicle.
-
Administer LP-533401 or vehicle via oral gavage at the desired dosing regimen (e.g., once daily for 6 weeks or twice daily for 3 days).[8][9]
-
At the end of the treatment period, euthanize animals and collect blood and tissues (e.g., duodenum, jejunum, colon, brain).
-
For serum, allow blood to clot, then centrifuge. For plasma, centrifuge anticoagulated blood.
-
Homogenize tissue samples in ice-cold homogenization buffer.
-
Centrifuge tissue homogenates and collect the supernatant.
-
Quantify serotonin levels in serum/plasma and tissue supernatants using a validated analytical method like HPLC-MS/MS.
-
Normalize tissue serotonin levels to tissue weight.
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's post-test) to compare treatment groups to the vehicle control.[9]
Experimental Workflow Diagram
The diagram below outlines the typical workflow for an in vivo study.
Caption: Typical experimental workflow for in vivo evaluation of LP-533401.
Conclusion
This compound is a highly selective, peripherally restricted inhibitor of TPH1, the rate-limiting enzyme in peripheral serotonin synthesis. Its ability to potently reduce serotonin levels in the gut and circulation without affecting the central nervous system makes it an invaluable research tool and a promising therapeutic candidate. The quantitative data and established protocols detailed in this guide provide a solid foundation for researchers and drug development professionals seeking to explore the multifaceted roles of peripheral serotonin in health and disease. Further investigation into compounds like LP-533401 will continue to advance our understanding of the peripheral serotonergic system and may lead to novel treatments for a variety of clinical disorders.
References
- 1. Peripheral Serotonin: a New Player in Systemic Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Tryptophan hydroxylase 1 Inhibition Impacts Pulmonary Vascular Remodeling in Two Rat Models of Pulmonary Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. researchgate.net [researchgate.net]
- 6. LP533401 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 7. LP533401 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. drkumardiscovery.com [drkumardiscovery.com]
- 11. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. caymanchem.com [caymanchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. LX-1031, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Feasibility of Using Serum, Plasma, and Platelet 5-hydroxytryptamine as Peripheral Biomarker for the Depression Diagnosis and Response Evaluation to Antidepressants: Animal Experimental Study [cpn.or.kr]
The Biological Activity of LP-533401 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
LP-533401 hydrochloride is a potent and selective small molecule inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the biosynthesis of peripheral serotonin. By specifically targeting TPH1, LP-533401 effectively reduces serotonin production in the gastrointestinal tract and other peripheral tissues without significantly affecting central nervous system serotonin levels. This targeted action makes it a valuable research tool and a potential therapeutic agent for conditions associated with elevated peripheral serotonin, such as osteoporosis and certain gastrointestinal disorders. This document provides a comprehensive overview of the biological activity of LP-533401, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Mechanism of Action
LP-533401 exerts its biological effect by inhibiting Tryptophan Hydroxylase 1 (TPH1). TPH1 is one of two isoforms of the enzyme responsible for converting L-tryptophan to 5-hydroxytryptophan (5-HTP), the precursor to serotonin (5-hydroxytryptamine or 5-HT). TPH1 is primarily expressed in peripheral tissues, most notably in the enterochromaffin cells of the gut, and is responsible for the vast majority of peripheral serotonin synthesis.[1] The other isoform, TPH2, is predominantly found in the central nervous system.[1]
LP-533401 acts as a competitive inhibitor with respect to the substrate L-tryptophan, binding to the active site of the TPH1 enzyme.[1] This prevents the conversion of tryptophan to 5-HTP, thereby reducing the synthesis of serotonin in peripheral tissues. Crucially, pharmacokinetic studies in rodents have demonstrated that LP-533401 has negligible brain penetration, ensuring its selective action on peripheral serotonin production.[2][3]
Below is a diagram illustrating the signaling pathway of serotonin synthesis and the inhibitory action of LP-533401.
Quantitative Biological Activity Data
The inhibitory potency and efficacy of LP-533401 have been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of LP-533401
| Parameter | Enzyme/Cell Line | Value | Reference |
| Ki (vs. Tryptophan) | Human TPH1 | 0.31 µM | [1] |
| Ki (vs. Pterin) | Human TPH1 | 0.81 µM (Uncompetitive) | [1] |
| IC50 | Purified Human TPH1 | 0.7 µM | [4] |
| IC50 | RBL-2H3 cells (Serotonin production) | 0.4 µM | [4] |
| Inhibition | TPH1-expressing RBL2H3 cells | Complete inhibition at 1 µM | [2][3] |
Table 2: In Vivo Effects of LP-533401 in Rodent Models
| Animal Model | Dosage | Effect | Reference |
| Wild-type Mice | 30-250 mg/kg/day (repeated) | Marked reduction in 5-HT in gut, lungs, and blood; no change in brain 5-HT. | [2] |
| Wild-type Mice | 250 mg/kg (single dose) | 50% decrease in lung and gut 5-HT content. | [2] |
| Wild-type Mice | Not specified | 30% decrease in circulating serotonin; 30% increase in osteoblast numbers. | [2] |
| Ovariectomized Rodents | 25, 100, or 250 mg/kg/day | Dose-dependent prevention and rescue of osteoporosis. | [3] |
| Hyperlipidemic Apoe-/- Mice (Young) | Not specified | Blunted skeletal bone loss in lumbar vertebrae. | [5] |
| Hyperlipidemic Apoe-/- Mice (Older) | Not specified | Increased bone mineral density of lumbar vertebrae. | [5] |
| Rats with Periodontal Disease | 25 mg/kg/day | No effect on alveolar bone loss. | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the biological activity of LP-533401.
In Vitro TPH1 Inhibition Assay (Enzymatic)
This protocol is based on kinetic analyses performed on purified TPH1.
Objective: To determine the inhibitory constant (Ki) of LP-533401 against human TPH1.
Materials:
-
Purified recombinant human TPH1 enzyme
-
L-tryptophan (substrate)
-
Pterin cofactor (e.g., (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin, BH4)
-
This compound
-
Assay buffer (e.g., HEPES-based buffer, pH 7.4)
-
Detection system for 5-HTP (e.g., HPLC with fluorescence detection)
Procedure:
-
Prepare a series of dilutions of LP-533401 in the assay buffer.
-
For competitive inhibition studies (vs. Tryptophan):
-
Vary the concentration of L-tryptophan while keeping the concentration of BH4 constant.
-
For each tryptophan concentration, run reactions with and without different fixed concentrations of LP-533401.
-
-
For uncompetitive inhibition studies (vs. Pterin):
-
Vary the concentration of the pterin cofactor while keeping the concentration of L-tryptophan constant.
-
For each pterin concentration, run reactions with and without different fixed concentrations of LP-533401.
-
-
Initiate the enzymatic reaction by adding the TPH1 enzyme to the reaction mixture containing the substrate(s) and inhibitor.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a fixed period.
-
Stop the reaction (e.g., by adding a quenching solution like perchloric acid).
-
Quantify the amount of 5-HTP produced using a suitable analytical method (e.g., HPLC).
-
Analyze the data using non-linear regression to determine the Ki values based on the appropriate inhibition model (competitive or uncompetitive).[1]
Cellular Serotonin Production Assay
This protocol is based on studies using TPH1-expressing cells.
Objective: To determine the IC50 of LP-533401 for the inhibition of serotonin production in a cellular context.
Materials:
-
RBL2H3 (rat basophilic leukemia) cells, which endogenously express TPH1.[2][3]
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
Lysis buffer.
-
ELISA kit or HPLC system for serotonin quantification.
Procedure:
-
Seed RBL2H3 cells in multi-well plates and allow them to adhere overnight.
-
Prepare a range of concentrations of LP-533401 in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of LP-533401 or vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 3 days).[3]
-
After incubation, collect the cell lysates and/or the culture supernatant.
-
Measure the concentration of serotonin in the samples using a validated method such as ELISA or HPLC.
-
Plot the serotonin concentration against the logarithm of the LP-533401 concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Below is a diagram illustrating a typical experimental workflow for evaluating LP-533401 in a cellular assay.
In Vivo Efficacy Study in Ovariectomized (OVX) Rodent Model of Osteoporosis
This protocol is a representative example of how to assess the in vivo effects of LP-533401 on bone metabolism.
Objective: To evaluate the ability of LP-533401 to prevent or rescue bone loss in a rodent model of postmenopausal osteoporosis.
Materials:
-
Female rodents (e.g., mice or rats) of appropriate age.
-
Surgical instruments for ovariectomy.
-
This compound.
-
Vehicle for oral administration (e.g., as described in some sources, a mix of DMSO, PEG300, Tween-80, and saline may be used for solubilization).[2]
-
Gavage needles.
-
Micro-CT scanner or other bone densitometry equipment.
Procedure:
-
Animal Model:
-
Perform bilateral ovariectomy (OVX) on the experimental group to induce estrogen deficiency and subsequent bone loss. A sham operation is performed on the control group.
-
-
Treatment Paradigms:
-
Prevention Study: Begin daily oral administration of LP-533401 (e.g., 1, 10, 100, or 250 mg/kg) or vehicle immediately after the OVX surgery and continue for a set period (e.g., 4 weeks).[2]
-
Rescue Study: Allow bone loss to establish for a period post-OVX (e.g., 6 weeks), then begin daily oral administration of LP-533401 (e.g., 25, 100, or 250 mg/kg) or vehicle for another period (e.g., 6 weeks).[3]
-
-
Administration: Administer LP-533401 or vehicle by oral gavage once daily.
-
Outcome Measures:
-
At the end of the study, euthanize the animals and collect relevant tissues (e.g., femurs, vertebrae, blood).
-
Analyze bone microarchitecture and bone mineral density (BMD) using micro-CT.
-
Measure serum serotonin levels to confirm the pharmacological effect of LP-533401.
-
Perform bone histomorphometry to assess cellular changes (e.g., osteoblast and osteoclast numbers).
-
-
Data Analysis: Compare the bone parameters and serotonin levels between the vehicle-treated OVX group, the LP-533401-treated OVX groups, and the sham-operated group using appropriate statistical tests.
Conclusion
This compound is a well-characterized, potent, and peripherally selective inhibitor of TPH1. Its ability to reduce peripheral serotonin synthesis without affecting the central nervous system has been demonstrated in a variety of in vitro and in vivo models. The data presented in this guide highlight its potential as a therapeutic agent for bone anabolic treatment and provide a solid foundation of experimental protocols for researchers and drug developers working in this area. Further investigation into its clinical applications is warranted.
References
- 1. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LX-1031, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of LP533401 on Vascular and Bone Calcification in Hyperlipidemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]
The Peripherally-Acting Tryptophan Hydroxylase 1 Inhibitor LP-533401 Hydrochloride: A Technical Guide to its Role in Gut-Brain Axis Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The intricate bidirectional communication network between the gastrointestinal tract and the central nervous system, known as the gut-brain axis, is a rapidly emerging area of research with profound implications for neuroscience, gastroenterology, and metabolic diseases. A key signaling molecule in this axis is serotonin (5-hydroxytryptamine or 5-HT), with approximately 95% of the body's total serotonin being produced in the gut by enterochromaffin (EC) cells.[1][2] LP-533401 hydrochloride, a potent and peripherally selective inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in peripheral serotonin biosynthesis, has emerged as a critical pharmacological tool to dissect the role of gut-derived serotonin in the gut-brain axis.[3][4][5] By selectively reducing peripheral serotonin levels without affecting central nervous system (CNS) serotonin, LP-533401 allows for the precise investigation of the gut's contribution to systemic and neurological processes. This technical guide provides an in-depth overview of LP-533401's mechanism of action, a summary of key quantitative data, detailed experimental protocols, and a visualization of its role in the signaling pathways of the gut-brain axis.
Introduction: The Gut-Brain Axis and the Significance of Peripheral Serotonin
The gut-brain axis is a complex network involving the central nervous system (CNS), the enteric nervous system (ENS), the autonomic nervous system (ANS), the neuroendocrine system, and the immune system.[6] The gut microbiota and their metabolites are also crucial players in this intricate communication.[7] Serotonin, a key neurotransmitter and hormone, is a critical modulator of this axis. While central serotonin, produced by TPH2, regulates mood, cognition, and other neurological functions, peripheral serotonin, synthesized by TPH1 in the gut, has a wide array of functions including regulation of gastrointestinal motility, secretion, inflammation, and vasoconstriction.[1] Importantly, serotonin does not cross the blood-brain barrier, meaning that the central and peripheral pools are distinct.[1][7] this compound offers a unique opportunity to study the specific roles of peripheral serotonin in health and disease.
Mechanism of Action of this compound
LP-533401 is a competitive inhibitor of TPH1, the initial and rate-limiting enzyme in the synthesis of serotonin from the essential amino acid L-tryptophan in the periphery, primarily in the enterochromaffin cells of the gut.[3][8] Its chemical structure allows it to bind to the active site of TPH1, preventing the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the immediate precursor of serotonin. A key feature of LP-533401 is its inability to cross the blood-brain barrier, ensuring that its inhibitory effects are confined to the periphery and do not interfere with central serotonin production by TPH2.[3][9] This selectivity makes it an invaluable tool for distinguishing the physiological and pathological roles of gut-derived serotonin from those of brain-derived serotonin.
Quantitative Data on the Efficacy of this compound
The following tables summarize the key quantitative data from in vitro and in vivo studies on the efficacy of LP-533401 in inhibiting serotonin synthesis.
Table 1: In Vitro Efficacy of LP-533401
| Cell Line/Enzyme | Parameter | Value | Reference |
| Purified Human TPH1 | IC50 | 0.7 µM | [9] |
| Rat Mastocytoma Cell Line (RBL-2H3) | IC50 | 0.4 µM | [9] |
| TPH1-expressing cells (RBL2H3 cells) | Concentration for complete inhibition of serotonin production | 1 µM | [3] |
Table 2: In Vivo Efficacy of LP-533401 in Rodents
| Animal Model | Dosage | Effect on Serotonin Levels | Reference |
| Mice | 30 mg/kg and 90 mg/kg (in vivo) | Dose-dependent reduction in duodenum, jejunum, and ileum; no effect on brain 5-HT. | [9] |
| Mice | 250 mg/kg (single dose) | 50% decrease in lung and gut 5-HT content. | [3] |
| Mice | 30-250 mg/kg per day (repeated) | Marked reduction in 5-HT content in the gut, lungs, and blood; no change in the brain. | [3] |
| Ovariectomized Rats | 25 mg/kg/day | 35-40% decrease in serum serotonin levels. | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro Inhibition of Serotonin Production
-
Cell Culture: TPH1-expressing cells, such as the rat mastocytoma cell line RBL-2H3, are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control for a specified duration (e.g., 48-72 hours).
-
Serotonin Measurement: After treatment, the concentration of serotonin in the cell culture supernatant or cell lysate is quantified using methods such as High-Performance Liquid Chromatography (HPLC) with electrochemical detection or ELISA.
In Vivo Administration in Rodent Models
-
Animal Models: Common rodent models include wild-type mice or rats, as well as disease models like ovariectomized (OVX) rats for osteoporosis research[1] or ligature-induced periodontitis in rats.[1]
-
Drug Preparation and Administration: this compound is typically dissolved in a vehicle such as polyethylene glycol and 5% dextrose in water.[1] Administration is most commonly performed via oral gavage at doses ranging from 25 to 250 mg/kg/day.[1][3]
-
Tissue Collection and Analysis: At the end of the treatment period, blood, gut tissue (duodenum, jejunum, ileum, colon), and brain tissue are collected. Serotonin levels in these tissues are measured using HPLC or other sensitive analytical methods.
Gut-Brain Axis Research Protocol Example: Investigating the Effect of LP-533401 on Gut Permeability and Neuroinflammation
-
Animal Model: C57BL/6 mice.
-
Treatment Groups:
-
Vehicle control group.
-
LP-533401 treated group (e.g., 50 mg/kg/day via oral gavage for 14 days).
-
Positive control group (e.g., stress-induced model to induce gut-brain axis dysfunction).
-
-
Gut Permeability Assessment:
-
Administer fluorescein isothiocyanate-dextran (FITC-dextran) orally to mice.
-
After a set time (e.g., 4 hours), collect blood and measure the concentration of FITC-dextran in the serum using a fluorescence spectrophotometer. Increased levels indicate higher gut permeability.
-
-
Neuroinflammation Assessment:
-
Collect brain tissue (e.g., hippocampus and prefrontal cortex).
-
Measure the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) using ELISA or multiplex assays.
-
Perform immunohistochemistry to assess microglial and astrocyte activation.
-
-
Behavioral Analysis:
-
Conduct behavioral tests to assess anxiety-like behavior (e.g., elevated plus maze, open field test) and depressive-like behavior (e.g., forced swim test, tail suspension test).
-
Signaling Pathways and Visualizations
The inhibition of peripheral serotonin by LP-533401 can modulate the gut-brain axis through several interconnected pathways.
Tryptophan Metabolism and Serotonin Synthesis Pathway
The primary mechanism of action of LP-533401 is the direct inhibition of TPH1, which blocks the conversion of L-tryptophan to 5-HTP, the precursor to serotonin, in the gut's enterochromaffin cells.
References
- 1. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Gut-Brain Axis: Influence of Microbiota on Mood and Mental Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LP533401 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. LP533401 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 6. pharmasalmanac.com [pharmasalmanac.com]
- 7. Regulation of Neurotransmitters by the Gut Microbiota and Effects on Cognition in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LX-1031, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of LP-533401 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LP-533401 hydrochloride is a potent and selective small molecule inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the biosynthesis of peripheral serotonin. By selectively targeting TPH1, LP-533401 modulates the production of gut-derived serotonin without affecting serotonin levels in the central nervous system, owing to its inability to cross the blood-brain barrier. This unique pharmacological profile has positioned LP-533401 as a valuable research tool and a potential therapeutic agent for a range of conditions associated with dysregulated peripheral serotonin signaling, most notably in the fields of bone metabolism and gastrointestinal disorders. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic and pharmacodynamic profiles, and detailed experimental methodologies.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a multifaceted biogenic amine that functions as a neurotransmitter in the central nervous system (CNS) and as a hormone in the periphery. The synthesis of serotonin is initiated by the hydroxylation of L-tryptophan, a reaction catalyzed by the enzyme tryptophan hydroxylase (TPH). Two isoforms of TPH exist: TPH2, which is primarily expressed in the brain and is responsible for the synthesis of central serotonin, and TPH1, which is predominantly found in the enterochromaffin cells of the gut and in the pineal gland, accounting for the majority of peripheral serotonin production.
Peripheral serotonin has been implicated in a variety of physiological processes, including gut motility, vasoconstriction, and platelet aggregation. Emerging evidence has highlighted its significant role in the regulation of bone mass, where it acts as a negative regulator of bone formation. This compound has been developed as a specific inhibitor of TPH1, offering a means to investigate the physiological roles of peripheral serotonin and to explore the therapeutic potential of its inhibition.
Mechanism of Action
LP-533401 is a competitive inhibitor of TPH1 with respect to the substrate L-tryptophan.[1] It binds to the active site of the TPH1 enzyme, preventing the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the precursor of serotonin.[1] Kinetic analyses have demonstrated that LP-533401 is a competitive inhibitor versus tryptophan and an uncompetitive inhibitor versus the cofactor 6-methyltetrahydropterin (6-MePH4).[1] This indicates that LP-533401 binds to the tryptophan-binding site of the enzyme and that its binding is favored when the cofactor is already bound.[1]
Signaling Pathway of Serotonin Synthesis
The synthesis of serotonin from L-tryptophan is a two-step enzymatic process. LP-533401 specifically inhibits the initial and rate-limiting step catalyzed by TPH1.
Caption: Serotonin biosynthesis pathway and the inhibitory action of LP-533401.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its in vitro and in vivo activity.
Table 1: In Vitro Inhibitory Activity of LP-533401
| Parameter | Enzyme/Cell Line | Value (µM) | Reference |
| IC50 | Human TPH1 (in vitro) | 0.7 | [2] |
| IC50 | Human TPH2 (in vitro) | Similar to TPH1 | [3] |
| IC50 | Serotonin Production (RBL-2H3 cells) | 0.4 | [2] |
| Ki (vs. Tryptophan) | Human TPH1 | 0.31 | [1] |
| Ki (vs. 6-MePH4) | Human TPH1 | 0.81 | [1] |
Table 2: In Vivo Efficacy of LP-533401 in Rodent Models
| Animal Model | Dosing Regimen (Oral) | Effect on Serotonin Levels | Key Findings | Reference(s) |
| Ovariectomized (OVX) Mice | 30–250 mg/kg/day | Marked reduction in gut, lungs, and blood 5-HT; no change in brain 5-HT. | Prevents and rescues osteoporosis by increasing bone formation.[4] | [4] |
| Healthy Mice | 250 mg/kg (single dose) | 50% decrease in lung and gut 5-HT; no change in blood 5-HT. | Demonstrates peripheral selectivity.[4] | [4] |
| Healthy Mice | Not specified | 30% decrease in circulating serotonin. | Increased osteoblast numbers.[5] | [5] |
| Rats with Ligature-Induced Periodontitis | 25 mg/kg/day for 28 days | Not specified | Did not prevent alveolar bone loss.[6] | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the pharmacological profile of this compound.
TPH1 Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory potency (IC50) of LP-533401 against purified human TPH1.
Materials:
-
Recombinant human TPH1 enzyme
-
This compound
-
L-Tryptophan (substrate)
-
6-Methyltetrahydropterin (6-MePH4; cofactor)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 0.1 mg/mL catalase and 10 µM ferrous ammonium sulfate)
-
96-well microplates
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare a stock solution of LP-533401 in a suitable solvent (e.g., DMSO) and create a serial dilution to the desired concentrations.
-
In a 96-well plate, add the assay buffer, TPH1 enzyme, and the various concentrations of LP-533401 or vehicle control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding a mixture of L-tryptophan and 6-MePH4 to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., perchloric acid).
-
Measure the amount of 5-HTP produced, typically through a coupled enzymatic reaction that generates a fluorescent product, or by HPLC with fluorescence or electrochemical detection.
-
Calculate the percent inhibition for each concentration of LP-533401 relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Cell-Based Serotonin Production Assay
Objective: To assess the inhibitory effect of LP-533401 on serotonin production in a cellular context.
Cell Line: Rat basophilic leukemia cells (RBL-2H3), which endogenously express TPH1.
Materials:
-
RBL-2H3 cells
-
Complete cell culture medium (e.g., MEM supplemented with 15% FBS, L-glutamine, and antibiotics)
-
This compound
-
Lysis buffer (e.g., 0.1 M perchloric acid)
-
HPLC system with electrochemical or fluorescence detection
Procedure:
-
Seed RBL-2H3 cells in culture plates and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with various concentrations of LP-533401 or vehicle control for a specified duration (e.g., 48 hours).
-
After the treatment period, wash the cells with PBS and then lyse them using a lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
Analyze the serotonin content in the supernatant using a validated HPLC method.
-
Normalize the serotonin levels to the total protein concentration in each sample.
-
Calculate the percent inhibition of serotonin production for each LP-533401 concentration and determine the IC50 value.
In Vivo Administration in Rodent Models
Objective: To evaluate the in vivo effects of orally administered LP-533401 on peripheral serotonin levels and physiological endpoints.
Animal Model: Ovariectomized (OVX) mice or rats are commonly used to model postmenopausal osteoporosis.
Materials:
-
This compound
-
Vehicle (e.g., polyethylene glycol and 5% dextrose in a 40:60 ratio)[6]
-
Oral gavage needles
Procedure:
-
Prepare the dosing solution of LP-533401 in the vehicle. The solution should be prepared fresh daily. For the vehicle mentioned, it is recommended to mix the LP-533401 with the polyethylene glycol solution overnight and add the 5% dextrose just before administration.[6]
-
Administer the LP-533401 solution or vehicle to the animals by oral gavage once daily at the desired dosage (e.g., 1 to 250 mg/kg body weight).[4]
-
The treatment duration will vary depending on the study design (e.g., 4 to 6 weeks for osteoporosis models).[4]
-
At the end of the study, collect blood and tissues (e.g., gut, lungs, brain) for the analysis of serotonin levels and other relevant biomarkers.
Measurement of Serotonin in Tissues
Objective: To quantify serotonin levels in various biological matrices.
Method: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a common and sensitive method.
Materials:
-
Tissue samples (e.g., gut, blood, brain)
-
Homogenization buffer (e.g., ice-cold 0.1 M perchloric acid)
-
HPLC system with an electrochemical detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a buffered aqueous solution with an organic modifier)
-
Serotonin standard solutions
Procedure:
-
Homogenize the tissue samples in ice-cold homogenization buffer.
-
Centrifuge the homogenates at high speed to precipitate proteins.
-
Filter the supernatant to remove any remaining particulate matter.
-
Inject a defined volume of the filtered supernatant onto the HPLC system.
-
Separate the analytes on the C18 column using an isocratic or gradient elution with the mobile phase.
-
Detect serotonin using the electrochemical detector set at an appropriate oxidation potential.
-
Quantify the serotonin concentration in the samples by comparing the peak area to a standard curve generated from known concentrations of serotonin.
Signaling Pathways and Logical Relationships
Lrp5-Serotonin Signaling in Bone Formation
LP-533401's effect on bone metabolism is linked to the Lrp5 (low-density lipoprotein receptor-related protein 5) signaling pathway. In the gut, Lrp5 negatively regulates the expression of TPH1. Inhibition of TPH1 by LP-533401 mimics the effect of Lrp5 activation, leading to reduced peripheral serotonin and consequently, increased bone formation.
Caption: The Lrp5-serotonin signaling axis in the regulation of bone formation.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of LP-533401 in a rodent model of osteoporosis.
Caption: A generalized experimental workflow for an in vivo study of LP-533401.
Conclusion
This compound is a highly valuable pharmacological tool for the investigation of peripheral serotonin biology. Its selective inhibition of TPH1 allows for the targeted modulation of gut-derived serotonin, providing insights into its diverse physiological and pathophysiological roles. The preclinical data strongly support its potential as a therapeutic agent for conditions characterized by excessive peripheral serotonin, particularly in the context of bone disorders like osteoporosis. This technical guide has provided a detailed overview of the pharmacological profile of LP-533401, which should serve as a valuable resource for researchers and drug development professionals working in this field. Further research, including clinical trials, will be crucial to fully elucidate the therapeutic utility of LP-533401 in human diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological inhibition of gut-derived serotonin synthesis is a potential bone anabolic treatment for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to LP-533401 Hydrochloride for Studying Gut Serotonin Function
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Serotonin (5-hydroxytryptamine, 5-HT), a critical monoamine neurotransmitter, plays a multifaceted role in regulating gastrointestinal (GI) physiology, including motility, secretion, and sensation. Over 90% of the body's serotonin is synthesized in the enterochromaffin (EC) cells of the gut, a process initiated by the rate-limiting enzyme tryptophan hydroxylase 1 (TPH1).[1] Dysregulation of this peripheral serotonin system is implicated in various GI disorders. LP-533401 hydrochloride is a potent and selective small molecule inhibitor of TPH1, making it an invaluable pharmacological tool for elucidating the specific functions of gut-derived serotonin.[2][3][4] A key advantage of LP-533401 is its inability to cross the blood-brain barrier, allowing for the specific investigation of peripheral serotonin synthesis without confounding central nervous system effects.[2][4][5] This guide provides a comprehensive overview of LP-533401, including its mechanism of action, quantitative data, and detailed experimental protocols for its application in research.
Mechanism of Action
LP-533401 exerts its inhibitory effect by directly targeting TPH1, the enzyme that catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the first and rate-limiting step in serotonin biosynthesis in the periphery.[1] Kinetic analyses have demonstrated that LP-533401 acts as a competitive inhibitor with respect to the substrate L-tryptophan, binding to the same active site.[1][6] Co-crystal structure analysis reveals that the inhibitor occupies the tryptophan binding pocket of the TPH1 enzyme.[1][6] This competitive inhibition effectively reduces the production of 5-HTP and, consequently, the downstream synthesis of serotonin in TPH1-expressing cells, most notably the enterochromaffin cells of the GI tract.[1][7]
Quantitative Data and Efficacy
The inhibitory potency of LP-533401 has been characterized in various enzymatic and cell-based assays. This quantitative data is crucial for designing experiments with appropriate concentrations to achieve desired levels of TPH1 inhibition.
| Assay Type | Target | Cell Line | Value | Parameter | Reference |
| Enzymatic Assay | Purified Human TPH1 | - | 0.7 µM | IC50 | [5] |
| Cell-Based Assay | TPH1 | Rat RBL-2H3 | 0.4 µM | IC50 | [2][5] |
| Kinetic Analysis | TPH1 | - | 0.31 µM | Ki (vs. Tryptophan) | [1] |
| Kinetic Analysis | TPH1 | - | 0.81 µM | Ki (vs. 6-MePH4) | [1] |
-
IC50: The half-maximal inhibitory concentration.
-
Ki: The inhibition constant, indicating the binding affinity of the inhibitor.
In vivo studies in mice have demonstrated a dose-dependent reduction in serotonin levels in the gut and blood following oral administration of LP-533401, with no significant changes in brain serotonin content.[5][8] Doses ranging from 30 to 250 mg/kg per day have shown marked reductions in peripheral 5-HT.[2][4] For example, a single dose of 250 mg/kg can decrease gut and lung 5-HT content by 50%.[2][4]
Experimental Protocols
The following protocols provide detailed methodologies for utilizing LP-533401 in both in vitro and in vivo settings to study gut serotonin function.
In Vitro TPH1 Inhibition Assay
This protocol is designed to assess the direct inhibitory effect of LP-533401 on serotonin production in a TPH1-expressing cell line, such as rat basophilic leukemia cells (RBL-2H3).
Materials:
-
RBL-2H3 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer
-
Serotonin ELISA kit or HPLC system for 5-HT quantification
-
Multi-well cell culture plates (e.g., 24-well)
Procedure:
-
Cell Seeding: Plate RBL-2H3 cells in a 24-well plate at a density that allows for sub-confluency at the end of the experiment and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a cell culture medium to achieve final desired concentrations (e.g., 0.1 µM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing various concentrations of LP-533401 or a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for a specified period, typically 48-72 hours, to allow for the inhibition of serotonin synthesis.[2]
-
Cell Lysis: After incubation, wash the cells with cold PBS and then lyse the cells using a suitable lysis buffer.
-
Quantification of Serotonin: Collect the cell lysates and quantify the serotonin content using a serotonin-specific ELISA kit or by HPLC, following the manufacturer's instructions.
-
Data Analysis: Normalize serotonin levels to total protein content for each sample. Plot the serotonin concentration against the log concentration of LP-533401 to determine the IC50 value.
In Vivo Study: Inhibition of Gut Serotonin in a Mouse Model
This protocol outlines a typical in vivo experiment to investigate the physiological effects of reducing gut-derived serotonin in a mouse model (e.g., a model of intestinal inflammation or motility disorder).
Materials:
-
Experimental animals (e.g., C57BL/6 mice)
-
This compound
-
Vehicle for oral gavage (e.g., a solution of polyethylene glycol and 5% dextrose [40:60])[7][9][10]
-
Oral gavage needles
-
Equipment for sample collection (blood collection tubes, surgical tools)
-
ELISA kits or HPLC system for serotonin quantification
Procedure:
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Vehicle and Drug Preparation: Prepare the LP-533401 solution fresh daily. Dissolve this compound in the vehicle to the desired concentration for the target dose (e.g., 25 mg/kg).[9] The vehicle alone will serve as the control.
-
Group Assignment: Randomly assign animals to a control (vehicle) group and one or more treatment groups with different doses of LP-533401.
-
Administration: Administer the prepared solutions daily via oral gavage.[2][9] The volume administered should be based on the most recent body weight measurement.
-
Monitoring: Monitor the animals daily for any changes in health, body weight, and relevant disease-specific parameters (e.g., stool consistency in a colitis model).
-
Sample Collection: At the end of the study period, collect blood (for serum or plasma) and GI tract tissues (e.g., colon, ileum).
-
Serotonin Measurement: Process the tissue and blood samples to measure serotonin levels using ELISA or HPLC to confirm the inhibitory effect of LP-533401.
-
Endpoint Analysis: Perform further analyses relevant to the research question, such as histological examination of gut tissue, measurement of inflammatory markers, or assessment of gut motility.
Conclusion
This compound is a powerful and specific tool for researchers investigating the role of peripheral serotonin in health and disease. Its targeted inhibition of TPH1, coupled with its inability to penetrate the blood-brain barrier, provides a unique advantage for dissecting the functions of gut-derived serotonin.[2][5] The data and protocols presented in this guide offer a solid foundation for scientists and drug developers to effectively incorporate LP-533401 into their research, paving the way for new insights and potential therapeutic strategies for a range of gastrointestinal and systemic disorders.
References
- 1. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. LX-1031, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to LP-533401 Hydrochloride: A Peripherally Acting Tryptophan Hydroxylase 1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LP-533401 hydrochloride is a potent and selective small molecule inhibitor of tryptophan hydroxylase 1 (Tph1), the rate-limiting enzyme in the biosynthesis of peripheral serotonin. By specifically targeting Tph1 in the gastrointestinal (GI) tract, LP-533401 offers a valuable research tool for investigating the physiological and pathophysiological roles of gut-derived serotonin in a variety of systems, including bone metabolism, pulmonary hypertension, and leukemia. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including its mechanism of action and relevant experimental data.
Chemical Structure and Properties
This compound is the hydrochloride salt of 2(S)-Amino-3-(4-{2-amino-6-[2,2,2-trifluoro-1-(3'-fluoro-biphenyl-4-yl)-ethoxy]-pyrimidin-4-yl}-phenyl)-propionic acid.[1] Its chemical identity and key properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 2(S)-Amino-3-(4-{2-amino-6-[2,2,2-trifluoro-1-(3'-fluoro-biphenyl-4-yl)-ethoxy]-pyrimidin-4-yl}-phenyl)-propionic acid hydrochloride |
| CAS Number | 1040526-12-2[2] |
| Molecular Formula | C₂₇H₂₃ClF₄N₄O₃[1] |
| Molecular Weight | 562.94 g/mol [1] |
| SMILES String | N--INVALID-LINK--C(O)=O.[H]Cl[3] |
Image 1: Chemical Structure of LP-533401

Table 2: Physical and Chemical Properties of this compound
| Property | Value/Description |
| Appearance | Crystalline solid[4] |
| Solubility | Soluble in DMSO and DMF.[4] Also soluble in a 1:2 mixture of DMF:PBS (pH 7.2) at 0.33 mg/mL.[4] |
| Storage | Store at -20°C for long-term storage.[3] |
| Melting Point | Not publicly available. |
| Boiling Point | Not publicly available. |
| pKa | Not publicly available. |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by inhibiting tryptophan hydroxylase 1 (Tph1). Tph1 is the initial and rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine or 5-HT) in the periphery, primarily within the enterochromaffin cells of the gastrointestinal tract.[5] The synthesis of serotonin from the essential amino acid L-tryptophan is a two-step process.[6][7]
-
Hydroxylation of L-tryptophan: Tph1 catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP).[6][7]
-
Decarboxylation of 5-HTP: Aromatic L-amino acid decarboxylase (AADC) then converts 5-HTP to serotonin.[8]
By inhibiting Tph1, LP-533401 effectively blocks the first and rate-limiting step of this pathway, leading to a reduction in peripheral serotonin levels without affecting central nervous system (CNS) serotonin concentrations, as it does not cross the blood-brain barrier.[9]
Below is a diagram illustrating the serotonin synthesis pathway and the point of inhibition by LP-533401.
Biological Activity and Efficacy
LP-533401 is a potent inhibitor of both Tph1 and Tph2 in enzymatic assays. However, its inability to cross the blood-brain barrier results in a selective reduction of peripheral serotonin.
Table 3: In Vitro Inhibitory Activity of LP-533401
| Target | IC₅₀ | Cell Line/Assay Conditions |
| Tph1 (human) | 0.103 µM | Biochemical assay[10] |
| Tph2 (human) | 0.032 µM | Biochemical assay[10] |
| Serotonin Production | 12.4 µM | BON cells (human carcinoid cell line)[10] |
| Serotonin Production | 1 µM (complete inhibition) | RBL2H3 cells (rat mast cell line)[9] |
In vivo studies in animal models have demonstrated the efficacy of LP-533401 in reducing peripheral serotonin levels and its therapeutic potential in various disease models. Oral administration to mice resulted in a dose-dependent decrease in serum serotonin levels.[9]
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not publicly available in peer-reviewed literature. The following represents a generalized workflow for a Tryptophan Hydroxylase 1 (Tph1) inhibition assay based on commercially available kits and published research methodologies. This protocol should be optimized for specific laboratory conditions.
Tryptophan Hydroxylase 1 (Tph1) Enzyme Inhibition Assay
This protocol outlines a fluorescence-based assay to screen for inhibitors of Tph1 activity.
Materials:
-
Recombinant human Tph1 enzyme
-
Tph1 Assay Buffer
-
L-Tryptophan (substrate)
-
Tetrahydrobiopterin (BH₄) or 6-methyltetrahydropterin (6-MePH₄) (cofactor)
-
This compound
-
Quenching solution
-
96-well black microplate
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of the LP-533401 stock solution in assay buffer to achieve the desired final concentrations.
-
Prepare the Tph1 enzyme solution by diluting the recombinant enzyme in cold assay buffer.
-
Prepare the reaction solution containing L-tryptophan and the cofactor in assay buffer.
-
-
Assay Plate Setup:
-
Add the diluted LP-533401 solutions or vehicle (for control wells) to the wells of the 96-well plate.
-
Add the Tph1 enzyme solution to all wells except for the "no enzyme" control wells.
-
Pre-incubate the plate for a specified time (e.g., 15 minutes) at room temperature.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the reaction solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
-
Detection and Analysis:
-
Stop the reaction by adding the quenching solution.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of LP-533401 and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Conclusion
This compound is a valuable pharmacological tool for the investigation of the peripheral serotonin system. Its high potency and selectivity for Tph1, coupled with its inability to cross the blood-brain barrier, make it an ideal agent for studying the roles of gut-derived serotonin in health and disease. Further research utilizing LP-533401 will likely continue to elucidate the complex and multifaceted functions of peripheral serotonin.
References
- 1. medkoo.com [medkoo.com]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Serotonin Synthesis & Metabolism [sigmaaldrich.com]
- 7. news-medical.net [news-medical.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Identification of a Novel Allosteric Inhibitory Site on Tryptophan Hydroxylase 1 Enabling Unprecedented Selectivity Over all Related Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LP-533401 Hydrochloride in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-533401 hydrochloride is a potent and selective inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the synthesis of peripheral serotonin.[1][2][3] By targeting TPH1, primarily expressed in the enterochromaffin cells of the gut, LP-533401 effectively reduces circulating serotonin levels without significantly affecting central nervous system serotonin.[2][4][5] This peripherally restricted action makes it a valuable tool for investigating the role of gut-derived serotonin in various physiological and pathological processes. Notably, LP-533401 does not readily cross the blood-brain barrier, ensuring that its effects are localized to the periphery.[4][6]
These application notes provide a comprehensive overview of the experimental use of this compound in mice, including its mechanism of action, pharmacokinetic profile, and detailed protocols for in vivo studies. The information is intended to guide researchers in designing and executing experiments to explore the therapeutic potential of inhibiting peripheral serotonin synthesis.
Mechanism of Action
LP-533401 acts as a competitive inhibitor of TPH1, binding to the enzyme's active site and preventing the conversion of L-tryptophan to 5-hydroxytryptophan, the precursor to serotonin.[1] This inhibition leads to a dose-dependent reduction in serotonin levels in peripheral tissues such as the gut, lungs, and blood, with negligible impact on brain serotonin concentrations.[4][5]
Pharmacokinetics and Toxicology
Pharmacokinetic studies in rodents have demonstrated that LP-533401 has poor permeability across the blood-brain barrier.[4][6] Following oral administration, the compound is absorbed and effectively reduces peripheral serotonin levels. Toxicological studies have indicated that LP-533401 is well-tolerated in mice at therapeutic doses, with no major adverse effects reported in several studies.[6][7]
Data Presentation
Table 1: In Vivo Efficacy of LP-533401 in Mice
| Parameter | Mouse Model | LP-533401 Dose (mg/kg/day) | Treatment Duration | Outcome | Reference |
| Serum Serotonin Levels | Wild-type | 250 | Not Specified | ~30% decrease | [4][6] |
| Gut 5-HT Content | Wild-type | 250 (single dose) | 1 day | ~50% decrease | [4] |
| Lung 5-HT Content | Wild-type | 250 (single dose) | 1 day | ~50% decrease | [4] |
| Bone Mineral Density | Ovariectomized | 25, 100, 250 | 6 weeks | Dose-dependent increase | [6] |
| Osteoblast Numbers | Wild-type | Not Specified | Not Specified | ~30% increase | [4] |
| Aortic Calcification | ApoE-/- | 25 | 16 weeks | Blunted initial development | [8] |
| Hepatic Triglyceride Accumulation | High-Fat Diet-induced | 30 | Not Specified | Decreased | [9] |
Table 2: Pharmacokinetic and In Vitro Data for LP-533401
| Parameter | Value | Cell Line/System | Reference |
| IC50 (TPH1 inhibition) | 0.7 µM | Purified human TPH1 | [2] |
| IC50 (Serotonin production inhibition) | 0.4 µM | RBL-2H3 cells | [2] |
| Brain Concentration vs. Plasma | ~1% | Mice (10 mg/kg oral dose) | [2] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Mice
This protocol describes the preparation and oral gavage administration of this compound to mice.
Materials:
-
This compound powder
-
Polyethylene glycol (PEG) 400
-
5% Dextrose solution
-
Sterile water for injection
-
Microcentrifuge tubes
-
Vortex mixer
-
Animal feeding needles (gavage needles)
-
Syringes (1 mL)
-
Analytical balance
Procedure:
-
Vehicle Preparation: Prepare a vehicle solution of 40% polyethylene glycol and 60% 5% dextrose in sterile water.[7] For example, to prepare 10 mL of vehicle, mix 4 mL of PEG 400 with 6 mL of 5% dextrose solution.
-
Drug Formulation:
-
Calculate the required amount of this compound based on the desired dose and the number of animals. For example, for a 25 mg/kg dose in a 25 g mouse, the required dose per mouse is 0.625 mg.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the vehicle to the tube to achieve the desired final concentration. It is recommended to prepare the solution fresh daily.[7]
-
Vortex the mixture thoroughly to ensure complete dissolution. Gentle warming may be necessary to aid dissolution.
-
-
Administration:
-
Accurately weigh each mouse before dosing to determine the precise volume of the drug solution to be administered.
-
Administer the this compound solution or vehicle control to the mice via oral gavage using a suitable animal feeding needle. The volume should be carefully calculated based on the mouse's body weight and the concentration of the drug solution (typically 5-10 mL/kg).
-
Monitor the animals for any signs of distress during and after the procedure.
-
Protocol 2: Evaluation of LP-533401 Efficacy in a Mouse Model of Osteoporosis
This protocol outlines a study to assess the bone-anabolic effects of LP-533401 in an ovariectomy (OVX)-induced osteoporosis model.
Materials:
-
Female mice (e.g., C57BL/6), 8-10 weeks old
-
This compound
-
Vehicle solution (as described in Protocol 1)
-
Anesthetic agents for surgery
-
Surgical instruments
-
Micro-computed tomography (µCT) scanner
-
Reagents for serum serotonin measurement (e.g., ELISA kit)
Procedure:
-
Animal Model:
-
Acclimate the mice for at least one week before the experiment.
-
Perform bilateral ovariectomy (OVX) on the experimental groups to induce estrogen deficiency and subsequent bone loss. A sham operation should be performed on the control group.
-
Allow the animals to recover for a specified period (e.g., 2-6 weeks) to establish an osteoporotic phenotype.[4]
-
-
Treatment:
-
Outcome Measures:
-
Bone Mineral Density (BMD): At the end of the treatment period, euthanize the mice and collect femurs and vertebrae. Analyze BMD and bone microarchitecture using µCT.
-
Serum Serotonin Levels: Collect blood samples via cardiac puncture at the time of euthanasia. Measure serum serotonin levels using an appropriate method like ELISA to confirm the pharmacological effect of LP-533401.
-
Histomorphometry: For more detailed analysis, bone sections can be prepared for histomorphometric analysis to quantify parameters such as osteoblast and osteoclast numbers.
-
Mandatory Visualizations
Caption: Signaling pathway of LP-533401 action.
Caption: Workflow for in vivo LP-533401 studies.
References
- 1. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LX-1031, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of LP533401 on Vascular and Bone Calcification in Hyperlipidemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for LP-533401 Hydrochloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-533401 hydrochloride is a potent and selective inhibitor of Tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT) in the periphery.[1][2][3][4][5] TPH1 is highly expressed in the gastrointestinal tract and the pineal gland and is responsible for over 90% of the body's serotonin production.[3] By inhibiting TPH1, LP-533401 effectively reduces peripheral serotonin levels without affecting serotonin synthesis in the central nervous system, as it does not readily cross the blood-brain barrier.[6] This makes it a valuable tool for investigating the physiological and pathological roles of peripheral serotonin in various biological systems. In cell culture, LP-533401 can be used to study the effects of reduced serotonin synthesis in a controlled in vitro environment. For instance, at a concentration of 1 µM, LP-533401 completely inhibits serotonin production in TPH1-expressing cells, such as the rat basophilic leukemia cell line RBL2H3.[6][7]
Physicochemical Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and activity.
| Property | Value | Reference |
| Chemical Name | 4-[2-amino-6-[2,2,2-trifluoro-1-(3'-fluoro[1,1'-biphenyl]-4-yl)ethoxy]-4-pyrimidinyl]-L-phenylalanine hydrochloride | [8] |
| Molecular Formula | C₂₇H₂₃ClF₄N₄O₃ | [2][6] |
| Molecular Weight | 562.94 g/mol | [2][6] |
| Appearance | Light yellow to yellow solid | [6] |
| Solubility | Soluble in DMSO (25 mg/mL) | [6] |
| Insoluble in H₂O (< 0.1 mg/mL) | [6] | |
| Storage (Powder) | -20°C for long term (months to years) | [2][4] |
| 0-4°C for short term (days to weeks) | [2][4] | |
| Storage (In Solvent) | -80°C for up to 6 months | [6] |
| -20°C for up to 1 month | [6] |
Note: It is recommended to use freshly opened, anhydrous DMSO for preparing stock solutions as the compound's solubility can be affected by hygroscopic DMSO.[6][7]
Mechanism of Action: Inhibition of Serotonin Synthesis
LP-533401 acts as a competitive inhibitor of TPH1 with respect to its substrate, L-tryptophan.[3] TPH1 catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), which is the first and rate-limiting step in serotonin synthesis. By binding to the active site of TPH1, LP-533401 prevents the binding of L-tryptophan, thereby blocking the production of 5-HTP and subsequently serotonin.
Experimental Protocols
1. Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 562.94 g/mol = 5.63 mg
-
-
Weigh the compound: Carefully weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Dissolve the compound: Vortex the tube until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be required to facilitate dissolution.[7]
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[6]
2. Treatment of Cells with this compound
This protocol provides a general guideline for treating adherent cells in culture with this compound. The optimal concentration and treatment duration should be determined empirically for each cell line and experimental setup.
Materials:
-
Cultured cells in multi-well plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow overnight.
-
Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included.
-
-
Cell Treatment:
-
Aspirate the old medium from the cell culture wells.
-
Gently wash the cells once with sterile PBS.
-
Add the appropriate volume of the prepared working solutions (or vehicle control) to each well.
-
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as serotonin measurement, gene expression analysis, or cell viability assays.
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (TPH1 Inhibition) | Human TPH1 (in vitro) | 0.7 µM | [9] |
| IC₅₀ (Serotonin Production) | RBL2H3 cells | 0.4 µM | [7][9] |
| Complete Inhibition | RBL2H3 cells | 1 µM | [6][7][8] |
| Ki (competitive vs. tryptophan) | TPH1 | 0.31 µM | [3] |
| Ki (uncompetitive vs. 6-MePH₄) | TPH1 | 0.81 µM | [3] |
This information provides a comprehensive guide for the preparation and use of this compound in cell culture experiments. Researchers should always refer to the specific product datasheet for the most accurate and up-to-date information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LP-533401 HCl|CAS 1040526-12-2|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]
- 5. LP-533401 - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
LP-533401 hydrochloride solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-533401 hydrochloride is a potent and selective inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the biosynthesis of peripheral serotonin.[1][2][3] By targeting TPH1, this compound effectively reduces the production of serotonin in the gut, making it a valuable tool for investigating the role of peripheral serotonin in various physiological and pathological processes.[4][5][6] This document provides detailed information on the solubility of this compound in various solvents, protocols for its use, and an overview of its mechanism of action.
Physicochemical Properties
| Parameter | Value | Unit |
| Molecular Formula | C27H23ClF4N4O3 | |
| Molecular Weight | 562.94 | g/mol |
| Appearance | Crystalline solid, Light yellow to yellow | |
| Purity | >98% | |
| CAS Number | 1040526-12-2 |
Solubility Data
The solubility of this compound is a critical factor for the preparation of stock solutions and for conducting various in vitro and in vivo experiments. The following table summarizes the known solubility of this compound in several common laboratory solvents. It is important to note that using newly opened, hygroscopic DMSO is recommended as it can significantly impact the solubility of the product.[4][7]
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 25 | 44.41 | Ultrasonic and warming to 60°C may be required.[4] |
| DMSO | 5 | - | - |
| DMF | 10 | - | - |
| Water | < 0.1 | Insoluble | - |
| DMF:PBS (pH 7.2) (1:2) | 0.33 | - | - |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 | 3.55 | Sonication is recommended.[8] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Warming device (e.g., water bath or heat block)
-
Ultrasonic bath
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 5.63 mg of this compound (Molecular Weight: 562.94 g/mol ).
-
Adding Solvent: Add the appropriate volume of anhydrous DMSO to the vial containing the compound. For a 10 mM solution, if you weighed 5.63 mg, you would add 1 mL of DMSO.
-
Dissolution:
-
Storage: Once the compound is completely dissolved, the stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.[7] Avoid repeated freeze-thaw cycles.
General Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol outlines a general procedure for determining the thermodynamic aqueous solubility of a compound like this compound, adapted from the widely recognized shake-flask method.[9]
Materials:
-
This compound
-
Purified water or buffer of desired pH
-
Thermostatic shaker
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm)
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the aqueous solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient time (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully collect an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method such as HPLC-UV. A standard calibration curve should be prepared to accurately determine the concentration. The determined concentration represents the aqueous solubility of the compound at the specified temperature and pH.
Mechanism of Action and Signaling Pathway
LP-533401 is a competitive inhibitor of tryptophan hydroxylase 1 (TPH1) with respect to the substrate tryptophan.[1][10] TPH1 is the initial and rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine, 5-HT) in the periphery, primarily in the enterochromaffin cells of the gastrointestinal tract.[1] By inhibiting TPH1, LP-533401 effectively reduces the production of peripheral serotonin.[4][5]
The following diagram illustrates the simplified signaling pathway of serotonin synthesis and the point of inhibition by LP-533401.
Caption: Mechanism of action of LP-533401.
Experimental Workflow for Solubility Determination
The following diagram outlines a typical workflow for determining the solubility of a compound using the shake-flask method.
Caption: Workflow for solubility determination.
References
- 1. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. LP-533401 HCl|CAS 1040526-12-2|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. targetmol.cn [targetmol.cn]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for LP-533401 Hydrochloride in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-533401 hydrochloride is a potent and selective inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the synthesis of peripheral serotonin.[1][2][3][4][5][6][7] By selectively targeting TPH1 in the gastrointestinal (GI) tract, LP-533401 reduces the production of gut-derived serotonin without affecting serotonin levels in the brain.[1][3][8] This makes it a valuable research tool for investigating the role of peripheral serotonin in various physiological and pathological processes, including bone metabolism, pulmonary hypertension, and leukemia.[3][6][9][10] These application notes provide detailed protocols for the dissolution of this compound for animal studies.
Data Presentation: Solubility of this compound
Quantitative data regarding the solubility of this compound in various solvents is summarized in the table below for easy reference and comparison. It is important to note that the hydrochloride salt form may have different solubility characteristics compared to the free base.
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | ≥ 25 mg/mL | 44.41 | Ultrasonic assistance may be required. Hygroscopic DMSO can impact solubility; use newly opened solvent.[3] |
| DMSO | 5 mg/mL | - | - |
| DMF | 10 mg/mL | - | - |
| DMF:PBS (pH 7.2) (1:2) | 0.33 mg/mL | - | - |
| Water | < 0.1 mg/mL | - | Insoluble.[3] |
| Polyethylene glycol (PEG) with 5% dextrose (40:60) | - | - | Used as a vehicle for oral gavage in rat studies.[9] |
| DMSO, PEG300, Tween-80, and Saline | ≥ 2.5 mg/mL | 4.75 | A clear solution can be achieved with this vehicle combination.[1] |
Experimental Protocols
Protocol 1: Vehicle Preparation for Oral Gavage (DMSO, PEG300, Tween-80, Saline)
This protocol is recommended for achieving a clear solution for oral administration in animal studies.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), freshly opened
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% sodium chloride)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO. A concentration of 25 mg/mL is suggested.[1] Use of an ultrasonic bath may aid in dissolution.[3]
-
To prepare a 1 mL working solution as an example:
-
In a sterile conical tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300.
-
Mix thoroughly using a vortex mixer until a homogenous solution is formed.
-
Add 50 µL of Tween-80 to the mixture and vortex again until evenly mixed.
-
Add 450 µL of saline to the tube to bring the final volume to 1 mL.
-
Vortex the final solution thoroughly to ensure complete mixing. The resulting solution should be clear.[1]
-
-
Administer the prepared solution to the animals via oral gavage. Dosages in rodent studies have ranged from 25 mg/kg/day to 250 mg/kg/day.[1][3][9]
Protocol 2: Vehicle Preparation for Oral Gavage (Polyethylene Glycol and Dextrose)
This protocol has been utilized in rat studies investigating the effects of LP-533401.[9]
Materials:
-
This compound
-
Polyethylene glycol (PEG)
-
5% Dextrose solution
-
Sterile conical tubes
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the vehicle solution. Mix polyethylene glycol and 5% dextrose in a 40:60 ratio.[8][9]
-
Add the appropriate amount of this compound to the vehicle. The required amount will depend on the desired final concentration and the dosing volume for the animals.
-
Mix the solution overnight. Use a magnetic stirrer to ensure complete dissolution of the compound.[9]
-
Prepare the solution fresh daily. Just before administration, ensure the solution is well-mixed.[9]
-
Administer the prepared solution to the animals via oral gavage. A dose of 25 mg/kg/day has been used in rats.[9][10]
Mandatory Visualization
Signaling Pathway of LP-533401 Action
The following diagram illustrates the mechanism of action of LP-533401.
Caption: Mechanism of LP-533401 in inhibiting peripheral serotonin synthesis.
Experimental Workflow for Dissolution Protocol 1
The following diagram outlines the workflow for preparing this compound for animal studies using the DMSO, PEG300, Tween-80, and Saline vehicle.
Caption: Workflow for preparing this compound solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. LP-533401 HCl|CAS 1040526-12-2|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]
- 8. researchgate.net [researchgate.net]
- 9. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing LP-533401 Hydrochloride in the Study of Pulmonary Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulmonary hypertension (PH) is a severe and progressive disease characterized by elevated pressure in the pulmonary arteries, leading to right heart failure and premature death.[1][2] A growing body of evidence implicates the serotonin (5-hydroxytryptamine, 5-HT) signaling pathway in the pathogenesis of PH.[3][4][5][6] Specifically, increased peripheral serotonin synthesis by the enzyme Tryptophan hydroxylase 1 (Tph1) is associated with pulmonary vascular remodeling and increased pulmonary arterial pressure.[3][7] LP-533401 hydrochloride is a potent and selective inhibitor of Tph1, making it a valuable research tool for investigating the role of peripheral serotonin in pulmonary hypertension and for evaluating the therapeutic potential of Tph1 inhibition.[7][8][9][10] These application notes provide detailed protocols for the use of LP-533401 in both in vivo and in vitro models of pulmonary hypertension.
Mechanism of Action
LP-533401 is an inhibitor of Tryptophan hydroxylase 1 (Tph1), the rate-limiting enzyme in the synthesis of serotonin in peripheral tissues, such as the gut and lungs.[7][11] It does not inhibit Tryptophan hydroxylase 2 (Tph2), which is predominantly found in the central nervous system, thus avoiding central nervous system effects.[7][12] By inhibiting Tph1, LP-533401 reduces the production of peripheral serotonin, which has been shown to be a mitogen for pulmonary artery smooth muscle cells (PASMCs) and a vasoconstrictor.[4][13] The reduction in peripheral serotonin levels is hypothesized to attenuate the vascular remodeling and increased pulmonary arterial pressure characteristic of pulmonary hypertension.[7][11]
Quantitative Data Summary
The following table summarizes the in vitro potency of LP-533401 and its observed effects on serotonin levels in preclinical models.
| Parameter | Value | Species/Cell Line | Reference |
| IC50 (Tph1) | 0.7 µM (human, in vitro) | Recombinant Human Tph1 | [14] |
| 0.4 µM (rat, cell-based) | RBL-2H3 cells | [14] | |
| Effect on Serotonin (5-HT) Levels | |||
| In vivo (single dose, 250 mg/kg) | ~50% decrease in lung and gut 5-HT | Mice | [8][11] |
| No significant change in blood 5-HT | Mice | [8][11] | |
| In vivo (repeated dose, 30-250 mg/kg/day) | Marked decrease in gut, lung, and blood 5-HT | Mice | [7][11] |
| No change in brain 5-HT | Mice | [7] |
Signaling Pathway
The diagram below illustrates the proposed mechanism of action of LP-533401 in the context of pulmonary hypertension.
LP-533401 inhibits Tph1, reducing serotonin synthesis and its downstream effects.
Experimental Protocols
In Vivo Studies: Murine Models of Pulmonary Hypertension
Two common models for inducing pulmonary hypertension in mice are the hypoxia-induced model and the monocrotaline-induced model.
This model simulates the effect of chronic alveolar hypoxia on the pulmonary vasculature.[15][16]
Materials:
-
This compound
-
Vehicle (e.g., sterile water or saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Hypoxic chamber (10% O₂)
-
Equipment for hemodynamic measurements (pressure transducer, catheter)
-
Histology supplies (formalin, paraffin, sectioning equipment, stains)
Protocol:
-
Acclimatization: Acclimate mice to the animal facility for at least one week before the experiment.
-
Induction of PH: Place mice in a hypoxic chamber with an oxygen concentration of 10% for 3-4 weeks. Control mice are kept in normoxic conditions (room air).
-
LP-533401 Administration:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Administer LP-533401 (e.g., 30-250 mg/kg/day) or vehicle to the mice via oral gavage or in the drinking water, starting from the initiation of hypoxic exposure or after the development of PH, depending on the study design (prevention or treatment).[7]
-
-
Hemodynamic Assessment:
-
Assessment of Right Ventricular Hypertrophy:
-
Euthanize the animals and excise the heart.
-
Dissect the right ventricle (RV) from the left ventricle and septum (LV+S).
-
Weigh the RV and LV+S separately and calculate the Fulton Index (RV / (LV+S)) as a measure of right ventricular hypertrophy.[15]
-
-
Histological Analysis:
This model uses a plant alkaloid, monocrotaline (MCT), to induce endothelial damage and subsequent vascular remodeling.[2][20][21][22]
Materials:
-
This compound
-
Vehicle
-
Monocrotaline (MCT)
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Equipment for hemodynamic measurements
-
Histology supplies
Protocol:
-
Acclimatization: Acclimate animals for at least one week.
-
Induction of PH: Administer a single subcutaneous or intraperitoneal injection of monocrotaline (e.g., 60 mg/kg for rats).[2][22] Pulmonary hypertension typically develops over 3-4 weeks.
-
LP-533401 Administration: Administer LP-533401 as described in the hypoxia model, either starting before or after MCT injection.
-
Hemodynamic, Hypertrophy, and Histological Assessments: Follow the same procedures as described in the hypoxia model.
Workflow for in vivo studies of LP-533401 in pulmonary hypertension models.
In Vitro Studies: Pulmonary Artery Smooth Muscle Cells
In vitro assays using PASMCs are crucial for dissecting the cellular mechanisms of LP-533401's effects.[23]
Materials:
-
Human or rodent Pulmonary Artery Smooth Muscle Cells (PASMCs)
-
Smooth muscle cell growth medium (e.g., SmGM-2)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Culture PASMCs in growth medium supplemented with FBS and antibiotics.
-
Passage cells upon reaching 80-90% confluency.
-
For experiments, serum-starve the cells (e.g., 0.5% FBS) for 24 hours to synchronize them.
This assay measures the effect of LP-533401 on the proliferation of PASMCs, often stimulated by a mitogen like platelet-derived growth factor (PDGF) or serotonin.
Materials:
-
Cultured PASMCs
-
This compound
-
Mitogen (e.g., PDGF-BB or Serotonin)
-
BrdU or EdU cell proliferation assay kit or MTT/WST-1 assay kit
-
Plate reader
Protocol:
-
Seed serum-starved PASMCs in 96-well plates.
-
Pre-treat the cells with various concentrations of LP-533401 for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a mitogen (e.g., 20 ng/mL PDGF-BB).
-
Incubate for 24-48 hours.
-
Assess cell proliferation using a BrdU, EdU, or MTT/WST-1 assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
This assay evaluates the effect of LP-533401 on the migration of PASMCs towards a chemoattractant.
Materials:
-
Cultured PASMCs
-
This compound
-
Chemoattractant (e.g., PDGF-BB or Serotonin)
-
Boyden chamber inserts (e.g., Transwell® with 8 µm pores)
-
24-well plates
-
Microscope
-
Cell stain (e.g., Crystal Violet)
Protocol:
-
Place Boyden chamber inserts into the wells of a 24-well plate.
-
Add medium containing the chemoattractant to the lower chamber.
-
Resuspend serum-starved PASMCs in serum-free medium containing various concentrations of LP-533401.
-
Seed the cell suspension into the upper chamber of the inserts.
-
Incubate for 4-6 hours to allow for cell migration.
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
Workflow for in vitro studies of LP-533401 on PASMC function.
Conclusion
This compound serves as a critical tool for elucidating the role of the peripheral serotonin pathway in the pathophysiology of pulmonary hypertension. The protocols outlined in these application notes provide a framework for conducting robust in vivo and in vitro experiments to investigate its therapeutic potential. Careful experimental design and adherence to these methodologies will enable researchers to generate high-quality, reproducible data, contributing to a deeper understanding of pulmonary hypertension and the development of novel therapeutic strategies.
References
- 1. Induction and Characterization of Pulmonary Hypertension in Mice using the Hypoxia/SU5416 Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pulmonary arterial hypertension induced by a novel method: Twice-intraperitoneal injection of monocrotaline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The serotonin hypothesis in pulmonary hypertension revisited: targets for novel therapies (2017 Grover Conference Series) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. LP533401 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Serotonin Signaling Through the 5-HT1B Receptor and NADPH Oxidase 1 in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Regulation of Hypoxia-induced Pulmonary Hypertension by Vascular Smooth Muscle Hypoxia-Inducible Factor-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mouse model of experimental pulmonary hypertension: Lung angiogram and right heart catheterization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Characterization of a murine model of monocrotaline pyrrole-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Monocrotaline-induced pulmonary arterial hypertension: the benefic effects of magnesium sulfate, Rosuvastatin and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vitro Experimental Approach for Studying Human Pulmonary Artery Smooth Muscle Cells and Endothelial Cells Proliferation and Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LP-533401 Hydrochloride Treatment in Responsive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-533401 hydrochloride is a potent and specific inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the biosynthesis of peripheral serotonin.[1] TPH1 catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan, which is subsequently converted to serotonin (5-hydroxytryptamine, 5-HT). By inhibiting TPH1, LP-533401 effectively reduces the production of serotonin in peripheral tissues, such as the gastrointestinal tract, without significantly affecting central nervous system serotonin levels due to its inability to cross the blood-brain barrier. These characteristics make LP-533401 a valuable tool for studying the physiological roles of peripheral serotonin and a potential therapeutic agent for conditions associated with elevated peripheral serotonin, such as carcinoid syndrome and certain cancers.
This document provides detailed application notes and experimental protocols for utilizing this compound to study its effects on responsive cell lines. The provided information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.
Responsive Cell Lines and Quantitative Data
Several cell lines have been identified as responsive to this compound treatment, primarily those that endogenously express TPH1 and produce serotonin. The rat basophilic leukemia cell line, RBL-2H3, and the human pancreatic carcinoid cell line, BON, are two well-characterized models for studying the effects of TPH1 inhibition.
| Cell Line | Organism | Tissue of Origin | IC50 of LP-533401 | Reference |
| RBL-2H3 | Rat | Basophilic Leukemia | 0.4 µM | [1] |
| BON | Human | Pancreatic Carcinoid | 12.4 µM |
Table 1: Summary of Cell Lines Responsive to this compound and Corresponding IC50 Values. The half-maximal inhibitory concentration (IC50) represents the concentration of LP-533401 required to inhibit serotonin production by 50% in the respective cell lines.
Signaling Pathway
This compound acts by competitively inhibiting TPH1, thereby blocking the first and rate-limiting step in serotonin biosynthesis. The downstream effects of reduced serotonin can be multifaceted, particularly in cancer cells where serotonin can act as a growth factor. Serotonin has been shown to stimulate oncogenic signaling pathways, including the AKT and MAPK pathways, leading to increased cell proliferation and survival.[2][3] By inhibiting serotonin production, LP-533401 can indirectly suppress these pro-tumorigenic signaling cascades.
Figure 1: LP-533401 Mechanism of Action and Downstream Effects. This diagram illustrates how LP-533401 inhibits TPH1, leading to a reduction in serotonin synthesis and subsequent attenuation of pro-proliferative signaling pathways in cancer cells.
Experimental Workflow
The following diagram outlines a general workflow for evaluating the efficacy of this compound in a cell-based assay. This workflow can be adapted for both RBL-2H3 and BON cell lines.
Figure 2: Experimental Workflow for TPH1 Inhibition Assay. This flowchart depicts the key steps for assessing the inhibitory effect of LP-533401 on serotonin production in cultured cells.
Experimental Protocols
Protocol 1: Determination of IC50 of LP-533401 in RBL-2H3 Cells for Serotonin Production
Objective: To determine the concentration of this compound that inhibits serotonin production by 50% in RBL-2H3 cells.
Materials:
-
RBL-2H3 cells
-
Complete growth medium (e.g., MEM supplemented with 15% FBS and antibiotics)
-
This compound
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates (e.g., 24-well plates)
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
HPLC system with electrochemical detection (ECD) or ELISA kit for serotonin quantification
Procedure:
-
Cell Culture: Culture RBL-2H3 cells in complete growth medium at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed RBL-2H3 cells into 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of LP-533401 in complete growth medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest LP-533401 concentration).
-
Treatment: Remove the medium from the wells and replace it with the medium containing the different concentrations of LP-533401 or the vehicle control.
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant from each well and store it at -80°C for serotonin analysis.
-
Cell Lysate: Wash the cells with ice-cold PBS. Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 15-30 minutes. Scrape the cells and collect the lysate. Centrifuge the lysate to pellet cell debris and collect the supernatant. Store at -80°C.
-
-
Protein Quantification: Determine the total protein concentration in each cell lysate sample using a BCA protein assay kit. This will be used for normalization.
-
Serotonin Quantification:
-
HPLC-ECD: Analyze the serotonin concentration in the supernatant or cell lysate using a validated HPLC-ECD method.[4]
-
ELISA: Alternatively, use a commercially available serotonin ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the serotonin concentration to the total protein concentration for each sample.
-
Calculate the percentage of serotonin inhibition for each LP-533401 concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the LP-533401 concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Evaluation of LP-533401 on Downstream Signaling in BON Cells
Objective: To investigate the effect of this compound on the activation of AKT and MAPK signaling pathways in BON cells.
Materials:
-
BON cells
-
Complete growth medium (e.g., DMEM/F12 supplemented with 10% FBS and antibiotics)
-
This compound
-
DMSO
-
PBS
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies against phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Seeding: Culture and seed BON cells as described in Protocol 1.
-
Treatment: Treat the cells with LP-533401 at a concentration around its IC50 (e.g., 10-20 µM) or a vehicle control for 24-48 hours.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phospho-AKT, total AKT, phospho-ERK1/2, total ERK1/2, and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated proteins to their respective total protein levels.
-
Compare the levels of phosphorylated AKT and ERK1/2 in LP-533401-treated cells to the vehicle-treated control cells.
-
Conclusion
This compound is a valuable research tool for investigating the role of peripheral serotonin in various physiological and pathological processes. The cell lines and protocols described in these application notes provide a framework for researchers to study the cellular effects of TPH1 inhibition. By utilizing these methods, scientists can further elucidate the therapeutic potential of targeting peripheral serotonin synthesis in diseases such as cancer and other disorders characterized by serotonin dysregulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. 5-HT serotonin receptors modulate mitogenic signaling and impact tumor cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A sensitive HPLC-ECD method for detecting serotonin released by RBL-2H3 cells stimulated by potential allergens - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting LP-533401 Hydrochloride Solubility Issues
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during experiments with LP-533401 hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols to help you achieve successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and is sparingly soluble in aqueous solutions. For the free base form, LP-533401, solubility has been reported in dimethylformamide (DMF) and a mixture of DMF and phosphate-buffered saline (PBS).[1]
Q2: I am having difficulty dissolving this compound in water. What do you recommend?
A2: Direct dissolution in water is not recommended due to the compound's low aqueous solubility (< 0.1 mg/mL). To prepare aqueous working solutions, it is best to first create a stock solution in an appropriate organic solvent, such as DMSO, and then dilute this stock into your aqueous buffer. Be aware that precipitation may occur if the final concentration in the aqueous buffer exceeds the solubility limit.
Q3: How does pH affect the solubility of this compound?
A3: As a hydrochloride salt of a compound with multiple basic and acidic functional groups, the solubility of this compound is expected to be pH-dependent. Based on its chemical structure, which includes a carboxylic acid and several amine groups, LP-533401 is an amphoteric molecule. The hydrochloride salt form suggests that at least one of the basic nitrogens is protonated.
Generally, the solubility of hydrochloride salts of basic compounds is higher in acidic conditions. As the pH increases towards the isoelectric point and beyond, the compound will become less protonated and may precipitate as the free base. Conversely, at very low pH, the carboxyl group will be fully protonated, which might also affect solubility.
Q4: What is the predicted pKa of LP-533401?
Q5: I observe precipitation when diluting my DMSO stock solution of this compound into a neutral aqueous buffer (e.g., PBS pH 7.4). How can I resolve this?
A5: This is a common issue known as "salting out" or precipitation upon solvent change. Here are several troubleshooting steps:
-
Lower the final concentration: The most straightforward solution is to decrease the final concentration of this compound in your aqueous buffer.
-
Use a co-solvent system: For in vivo or cell-based assays, a co-solvent system can help maintain solubility. A published protocol for a 2.5 mg/mL suspension involves the use of DMSO, PEG300, and Tween-80.
-
Adjust the pH of the aqueous buffer: Based on the predicted pKa values, slightly acidifying your aqueous buffer (e.g., to pH 5-6) may improve the solubility of the hydrochloride salt. However, ensure the final pH is compatible with your experimental system.
-
Stepwise dilution: Add the DMSO stock solution to the aqueous buffer slowly while vortexing to avoid localized high concentrations that can trigger precipitation.
Solubility Data
The following tables summarize the available quantitative solubility data for LP-533401 and its hydrochloride salt.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | 25 mg/mL | Sonication may be required. Use of hygroscopic DMSO can impact solubility. |
| Water | < 0.1 mg/mL | Practically insoluble. |
Table 2: Solubility of LP-533401 (Free Base)
| Solvent | Solubility | Notes |
| Dimethylformamide (DMF) | 10 mg/mL[1] | |
| DMF:PBS (pH 7.2) (1:2) | 0.33 mg/mL[1] | |
| Dimethyl sulfoxide (DMSO) | 5 mg/mL[1] |
Experimental Protocols
Protocol 1: Preparation of a 2.5 mg/mL Suspension of this compound for In Vivo Studies
This protocol is adapted from a published method.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO. Gentle warming and/or sonication may be required to fully dissolve the compound.
-
In a separate tube, combine 400 µL of PEG300 and 100 µL of the 25 mg/mL DMSO stock solution. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a homogenous solution is formed.
-
Add 450 µL of saline to the mixture and vortex thoroughly to create a uniform suspension.
Protocol 2: General Procedure for Determining the pH-Solubility Profile of a Poorly Soluble Compound
This is a general guideline for researchers wishing to determine the pH-solubility profile of this compound in their own laboratory.
Materials:
-
This compound
-
A series of aqueous buffers with pH values ranging from acidic to basic (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Shaking incubator or orbital shaker at a controlled temperature (e.g., 25°C or 37°C).
-
Syringe filters (e.g., 0.22 µm).
-
Analytical method for quantifying the concentration of LP-533401 (e.g., HPLC-UV).
Procedure:
-
Add an excess amount of this compound to separate vials containing each of the pH buffers. The excess solid should be clearly visible.
-
Incubate the vials on a shaker at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours). A preliminary experiment can be conducted to determine the time to reach equilibrium by taking samples at various time points.
-
After incubation, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered supernatant with an appropriate solvent and quantify the concentration of LP-533401 using a validated analytical method.
-
Plot the measured solubility (e.g., in mg/mL or µM) against the pH of the buffer.
Visualizations
Signaling Pathway of LP-533401
Caption: Signaling pathway showing the inhibition of serotonin synthesis by LP-533401.
Experimental Workflow for Troubleshooting Aqueous Solubility
References
Technical Support Center: Optimizing LP-533401 Hydrochloride Dosage for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of LP-533401 hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to assist in optimizing your experiments for maximum efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of tryptophan hydroxylase 1 (TPH1).[1][2] TPH1 is the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine or 5-HT) in the gut.[1][2] By inhibiting TPH1, LP-533401 reduces the production of peripheral serotonin without significantly affecting serotonin levels in the brain, as it does not readily cross the blood-brain barrier.[2][3]
Q2: What are the primary research applications for this compound?
A2: LP-533401 is primarily used in research to investigate the role of gut-derived serotonin in various physiological and pathological processes. Its most prominent application is in the study of bone metabolism, where it has been shown to have a bone-anabolic effect, making it a potential therapeutic agent for osteoporosis.[1][2][4] It is also being investigated for its role in gastrointestinal disorders and pulmonary hypertension.[5][6]
Q3: How should I store and handle this compound?
A3: this compound should be stored in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), it should be kept at -20°C.[7] Stock solutions can be stored at -20°C for up to a year or at -80°C for up to two years.[3] It is recommended to wear appropriate personal protective equipment (PPE), such as gloves and safety glasses, when handling the compound.
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in dimethyl sulfoxide (DMSO).[7] For in vivo studies, a stock solution in DMSO can be further diluted in a vehicle such as a mixture of polyethylene glycol (PEG) and 5% dextrose.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Inconsistent or No-Observable-Effect in Cell-Based Assays
-
Question: I am not observing the expected decrease in serotonin production in my cell culture experiment. What could be the cause?
-
Answer:
-
Suboptimal Concentration: Ensure you are using an effective concentration. For complete inhibition of serotonin production in TPH1-expressing cells (like RBL2H3), a concentration of 1 µM has been shown to be effective.[2][3] Consider performing a dose-response curve to determine the optimal concentration for your specific cell line.
-
Incorrect Cell Type: Verify that your chosen cell line expresses TPH1. LP-533401 is a TPH1 inhibitor and will have no effect on cells that do not utilize this enzyme for serotonin synthesis.
-
Inhibitor Inactivity: Improper storage or handling may lead to the degradation of the compound. Ensure that the compound has been stored correctly at -20°C or -80°C and protected from light. Prepare fresh dilutions for each experiment.
-
High Cell Density: Overly confluent cell cultures may exhibit altered metabolic activity. Ensure you are seeding cells at an appropriate density and treating them during their logarithmic growth phase.
-
Issue 2: High Variability in Animal Studies
-
Question: I am seeing significant variability in bone mineral density or serotonin levels between animals in the same treatment group. What are some potential reasons?
-
Answer:
-
Inconsistent Dosing: Ensure accurate and consistent administration of LP-533401. For oral gavage, technique is critical to ensure the full dose is delivered to the stomach.[1]
-
Vehicle Preparation: The vehicle for in vivo administration, often a suspension, must be prepared fresh daily and mixed thoroughly before each use to ensure a homogenous distribution of the compound.[1]
-
Animal Health and Stress: The overall health and stress levels of the animals can influence experimental outcomes. Monitor animals for any signs of distress and maintain a consistent environment.
-
Dietary Factors: The diet of the animals can influence gut microbiome and metabolism, which may impact the effects of LP-533401. Ensure all animals are on the same standardized diet.
-
Issue 3: Off-Target Effects or Cellular Toxicity
-
Question: I am observing unexpected cellular phenotypes or toxicity at concentrations where I expect specific TPH1 inhibition. How can I address this?
-
Answer:
-
Concentration is Too High: The effective concentration in your cellular assay should ideally be close to the known biochemical potency (IC50). If you are using significantly higher concentrations, you risk engaging off-target effects.
-
Genetic Validation: To confirm that the observed phenotype is due to TPH1 inhibition, consider using a genetic approach, such as siRNA or shRNA knockdown of TPH1, to see if it replicates the phenotype observed with LP-533401.[8]
-
Use a Structurally Different Inhibitor: If possible, use another TPH1 inhibitor with a different chemical scaffold. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.[8]
-
Assess Cell Viability: Always run a parallel cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration at which LP-533401 becomes toxic to your cells.
-
Data Presentation
In Vitro Efficacy of LP-533401
| Cell Line | Concentration | Effect | Reference |
| RBL2H3 (TPH1-expressing) | 1 µM | Complete inhibition of serotonin production | [2][3] |
| RBL2H3 | 0.1 - 1 µM | Dose-dependent inhibition of serotonin production | [2] |
In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Dosage | Administration Route | Duration | Key Findings | Reference |
| Ovariectomized Mice | 1 - 250 mg/kg/day | Oral Gavage | 28 days | Dose-dependent prevention of ovariectomy-induced bone loss. | [2] |
| Ovariectomized Rats | 25 mg/kg/day | Oral Gavage | 3 or 12 weeks post-ovariectomy | Fully rescued ovariectomy-induced osteopenia. | [2] |
| Rats with Periodontal Disease | 25 mg/kg/day | Oral Gavage | 28 days | Did not prevent alveolar bone loss in this specific model. | [1][9] |
| Hyperlipidemic Mice | Not specified in abstract | Infusion | Not specified | Blunted skeletal bone loss in lumbar vertebrae. | [4] |
| 5/6 Nephrectomized Rats | 30 or 100 mg/kg/day | Not specified | 8 weeks | Restored bone mineral status, microarchitecture, and strength. | [10] |
Experimental Protocols
In Vitro TPH1 Inhibition Assay in a Cell Line
Objective: To determine the effect of this compound on serotonin production in a TPH1-expressing cell line (e.g., RBL2H3).
Materials:
-
TPH1-expressing cell line (e.g., RBL2H3)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Serotonin ELISA kit
-
Multi-well cell culture plates (e.g., 24-well)
-
Standard laboratory equipment (incubator, centrifuge, etc.)
Methodology:
-
Cell Seeding: Plate the TPH1-expressing cells at an appropriate density in a 24-well plate and allow them to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 10 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Inhibitor Treatment: Remove the medium from the cells and replace it with the medium containing the different concentrations of LP-533401 or the vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 48-72 hours) to allow for the inhibition of TPH1 and subsequent reduction in serotonin production.
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant, centrifuge to remove any debris, and store at -80°C for serotonin analysis.
-
Cell Lysate: Wash the cells with ice-cold PBS, then add cell lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cellular debris. Store the supernatant (lysate) at -80°C.
-
-
Serotonin Measurement: Quantify the concentration of serotonin in the collected supernatants or cell lysates using a commercially available serotonin ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the serotonin levels to the total protein concentration of the cell lysates if applicable. Calculate the percentage of serotonin inhibition for each concentration of LP-533401 compared to the vehicle control. Plot a dose-response curve to determine the IC50 value.
In Vivo Study of this compound in a Rodent Model of Osteoporosis
Objective: To evaluate the efficacy of this compound in preventing bone loss in an ovariectomized (OVX) rodent model.
Materials:
-
Female rodents (e.g., C57BL/6 mice or Wistar rats)
-
This compound
-
Vehicle components: Polyethylene glycol (PEG) and 5% dextrose solution
-
Oral gavage needles
-
Anesthesia and surgical equipment for ovariectomy
-
Micro-computed tomography (µCT) scanner for bone analysis
-
Blood collection supplies
Methodology:
-
Animal Model: Perform bilateral ovariectomies on the experimental group of animals to induce estrogen deficiency and subsequent bone loss. A sham-operated group should be included as a control. Allow the animals to recover for a specified period (e.g., 1-2 weeks).
-
Treatment Groups: Randomly assign the OVX animals to different treatment groups:
-
Vehicle control group
-
LP-533401 treatment groups at various dosages (e.g., 25 mg/kg/day, 100 mg/kg/day).
-
-
Drug Preparation and Administration:
-
Prepare the vehicle by mixing polyethylene glycol and 5% dextrose solution (e.g., in a 40:60 ratio).[1]
-
Prepare the LP-533401 solution daily by dissolving the compound in the vehicle. This may require overnight mixing.[1]
-
Administer the prepared solution or vehicle to the animals once daily via oral gavage for the duration of the study (e.g., 4-6 weeks).
-
-
Bone Mineral Density (BMD) Analysis:
-
At the beginning and end of the treatment period, perform in vivo µCT scans of a specific skeletal site (e.g., femur or lumbar vertebrae) to measure BMD and other bone microarchitectural parameters.
-
-
Biochemical Analysis:
-
At the end of the study, collect blood samples to measure serum serotonin levels and markers of bone turnover (e.g., P1NP for bone formation and CTX-I for bone resorption) using appropriate assay kits.
-
-
Data Analysis: Compare the changes in BMD, bone microarchitecture, serum serotonin, and bone turnover markers between the different treatment groups and the sham and vehicle controls using appropriate statistical methods.
Mandatory Visualizations
Signaling Pathway of Gut-Derived Serotonin in Bone Metabolism
Caption: Inhibition of TPH1 by LP-533401 blocks serotonin synthesis, reducing its inhibitory effect on bone formation.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical workflow for assessing the in vivo efficacy of LP-533401 on bone health in an OVX model.
References
- 1. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of LP533401 on Vascular and Bone Calcification in Hyperlipidemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medkoo.com [medkoo.com]
- 8. benchchem.com [benchchem.com]
- 9. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LP533401 restores bone health in 5/6 nephrectomized rats by a decrease of gut-derived serotonin and regulation of serum phosphate through the inhibition of phosphate co-transporters expression in the kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Stability of LP-533401 Hydrochloride in Solution
This technical support center is designed to assist researchers, scientists, and drug development professionals in maintaining the stability of LP-533401 hydrochloride in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] It is crucial to use anhydrous, high-purity DMSO to minimize moisture content, which can affect the compound's stability.[3][4]
Q2: How should I store the solid compound and stock solutions of this compound?
A2: Proper storage is essential to maintain the integrity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C | Up to 3 years | Keep desiccated to prevent hydration.[3] |
| 4°C | Up to 2 years | Check the product datasheet for specific recommendations.[3] | |
| DMSO Stock Solution | -80°C | Up to 2 years | Aliquot to avoid repeated freeze-thaw cycles.[5][6] |
| -20°C | Up to 1 year | Use vials with Teflon-lined screw caps to prevent evaporation.[3][5][6] |
Q3: My this compound precipitated out of the aqueous buffer after diluting it from a DMSO stock. What should I do?
A3: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules. Here are several steps to troubleshoot this problem:
-
Decrease the Final Concentration: The compound may have exceeded its aqueous solubility limit. Try lowering the final concentration in your experiment.[3]
-
Optimize DMSO Concentration: While minimizing DMSO is important, a certain amount can help maintain solubility. However, for most cell-based assays, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%, as higher concentrations can be toxic to cells.[7][8][9][10][11] Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of the aqueous buffer. Perform serial dilutions in DMSO first to create an intermediate stock before the final dilution into the aqueous buffer.[1][2]
-
Rapid Mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and uniform mixing by gently vortexing or swirling. This prevents localized high concentrations that can lead to precipitation.[1]
-
Pre-warm the Buffer: Pre-warming the aqueous buffer to 37°C can sometimes improve solubility.[1]
-
Adjust Buffer pH: The solubility of compounds with ionizable groups, such as the amine group in LP-533401, can be pH-dependent.[3] Experimenting with different pH values may help improve solubility.
Q4: I suspect my this compound is degrading in my experimental medium. How can I confirm this?
A4: Degradation can lead to a loss of biological activity and inaccurate results. To investigate potential degradation:
-
Perform a Time-Course Experiment: Measure the activity or concentration of LP-533401 at different time points after its addition to the assay medium. A decrease in activity or concentration over time suggests instability.[3]
-
Use a Stability-Indicating Analytical Method: A validated High-Performance Liquid Chromatography (HPLC) method can separate the parent compound from its degradation products, allowing for accurate quantification of its stability over time.
Q5: Can repeated freeze-thaw cycles affect my this compound stock solution in DMSO?
A5: Yes, repeated freeze-thaw cycles can compromise the stability and concentration of your stock solution.[3]
-
Water Absorption: DMSO is hygroscopic and can absorb moisture from the air each time the vial is opened. This can dilute the stock solution and potentially lead to hydrolysis of the compound.[3][4]
-
Compound Degradation: The process of freezing and thawing can degrade some molecules. It is best practice to aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[12]
Troubleshooting Guide: Solution Preparation and Stability
This guide provides a systematic approach to addressing common issues with this compound solutions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid
-
Anhydrous, high-purity DMSO
-
Sterile, amber glass vials with Teflon-lined screw caps or polypropylene tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the solid compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) or sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.
-
Protocol 2: General Procedure for a Forced Degradation Study
Forced degradation studies are performed to identify potential degradation products and establish the stability-indicating nature of an analytical method.[13][14]
-
Stress Conditions:
-
Acid Hydrolysis: Treat a solution of this compound (e.g., 1 mg/mL in a suitable solvent) with 0.1 M HCl and incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Treat the solution with 0.1 M NaOH and incubate under the same conditions as acid hydrolysis.
-
Oxidative Degradation: Treat the solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 70°C).
-
Photolytic Degradation: Expose the solid compound and a solution to UV and visible light.
-
-
Sample Analysis:
-
At each time point, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with a non-stressed control, using a stability-indicating HPLC method.
-
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[15]
-
Protocol 3: Development and Validation of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.[16][17]
-
Method Development:
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection: UV detection at a wavelength where this compound has significant absorbance.
-
Optimization: Adjust the gradient, flow rate, and buffer pH to achieve adequate separation between the parent compound and all degradation peaks.
-
-
Method Validation (according to ICH guidelines): [5][18]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including degradants.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of LP-533401 and a typical experimental workflow for its use.
References
- 1. benchchem.com [benchchem.com]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. lifetein.com [lifetein.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cdn.stemcell.com [cdn.stemcell.com]
- 13. ijrpp.com [ijrpp.com]
- 14. pharmadekho.com [pharmadekho.com]
- 15. sgs.com [sgs.com]
- 16. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. ema.europa.eu [ema.europa.eu]
Technical Support Center: In Vitro TPH1 Inhibition by LP-533401 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to confirming Tryptophan Hydroxylase 1 (TPH1) inhibition by LP-533401 hydrochloride in a laboratory setting. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for LP-533401 in inhibiting TPH1?
LP-533401 is a potent inhibitor of Tryptophan Hydroxylase 1 (TPH1), the rate-limiting enzyme in the synthesis of peripheral serotonin.[1][2] It acts as a competitive inhibitor with respect to the substrate tryptophan and an uncompetitive inhibitor with respect to the cofactor tetrahydrobiopterin (BH4).[1] Structural studies have shown that LP-533401 binds to the active site of TPH1.[1] Specifically, it interacts with amino acid residues near the catalytic site, including Tyr235 and Phe241, thereby blocking the synthesis of 5-hydroxytryptophan (5-HTP), the precursor to serotonin.[3][4]
Q2: Which in vitro assays can be used to confirm TPH1 inhibition by LP-533401?
Two primary types of in vitro assays are recommended:
-
Biochemical (Enzyme) Assays: These assays use purified recombinant TPH1 enzyme to directly measure the inhibitory effect of LP-533401 on its catalytic activity.[5][6][7]
-
Cell-Based Assays: These assays utilize cell lines that endogenously or ectopically express TPH1 to assess the inhibition of serotonin production in a more physiologically relevant context.[3][5][8]
Q3: What are the expected IC50 values for LP-533401 against TPH1?
The half-maximal inhibitory concentration (IC50) of LP-533401 can vary depending on the assay system. Below is a summary of reported values:
| Assay Type | System | LP-533401 IC50 | Reference |
| Biochemical | Purified Human TPH1 | ~0.7 µM | [6][7] |
| Biochemical | Purified Human TPH1 | 0.103 µM | [9] |
| Cell-Based | Rat RBL-2H3 cells | ~0.4 µM | [6][7][10] |
| Cell-Based | HEK293FT cells (transfected with TPH1) | 0.955 ± 0.106 µM | [8] |
| Cell-Based | BON cells (human carcinoid) | 12.4 µM | [9] |
Q4: Does LP-533401 inhibit TPH2, the isoform found in the central nervous system?
Yes, in vitro studies have shown that LP-533401 inhibits both TPH1 and TPH2 with similar potency.[7] However, its therapeutic selectivity for peripheral serotonin reduction is achieved through its inability to effectively cross the blood-brain barrier.[3][6]
Troubleshooting Guide
Problem 1: High variability in biochemical assay results.
-
Possible Cause: Enzyme instability.
-
Solution: Ensure that the purified TPH1 enzyme is stored correctly and handled on ice. TPH1 activity can be sensitive to temperature fluctuations.[11]
-
-
Possible Cause: Inconsistent reagent concentrations.
-
Solution: Prepare fresh solutions of substrates (L-tryptophan), cofactors (BH4), and inhibitors for each experiment. Use calibrated pipettes to ensure accurate dispensing.
-
-
Possible Cause: Inner filter effects in fluorescence-based assays.
Problem 2: No significant inhibition observed in cell-based assays.
-
Possible Cause: Low cell permeability of this compound.
-
Possible Cause: Low TPH1 expression in the chosen cell line.
-
Possible Cause: Degradation of LP-533401 in cell culture media.
-
Solution: Prepare fresh dilutions of this compound from a stock solution for each experiment.
-
Problem 3: Discrepancy between biochemical and cell-based assay results.
-
Possible Cause: Cellular transport and metabolism.
-
Explanation: Differences in IC50 values are expected. Cell-based assays are influenced by factors such as cell membrane permeability, intracellular drug concentration, and potential metabolism of the compound, which are not present in a purified enzyme assay.
-
-
Possible Cause: Off-target effects in cells.
-
Solution: While LP-533401 is a potent TPH1 inhibitor, consider the possibility of off-target effects at higher concentrations in a cellular context. Correlate the inhibition of serotonin production with direct measurements of TPH1 activity if possible.
-
Experimental Protocols
Protocol 1: In Vitro TPH1 Inhibition Assay (Fluorescence-Based)
This protocol is adapted from established methods for measuring TPH1 activity.[11][12][13]
Materials:
-
Purified recombinant human TPH1
-
This compound
-
L-tryptophan
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4)
-
Catalase
-
Ferrous ammonium sulfate
-
Dithiothreitol (DTT)
-
Assay Buffer (e.g., 40 mM HEPES, pH 7.0)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) and create a serial dilution series.
-
In a 96-well black microplate, add the assay buffer, TPH1 enzyme, and varying concentrations of LP-533401 or vehicle control.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Prepare a substrate solution containing L-tryptophan, BH4, catalase, ferrous ammonium sulfate, and DTT in the assay buffer.
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes). Use an excitation wavelength of ~300 nm and an emission wavelength of ~330-360 nm to detect the formation of 5-hydroxytryptophan.[11][12]
-
Calculate the reaction rates from the linear portion of the fluorescence curves.
-
Determine the percent inhibition for each concentration of LP-533401 and calculate the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based TPH1 Inhibition Assay
This protocol is based on methods using TPH1-expressing cells.[3][8][9]
Materials:
-
TPH1-expressing cell line (e.g., RBL-2H3, BON, or TPH1-transfected HEK293FT)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Method for serotonin or 5-HTP quantification (e.g., ELISA kit, HPLC with fluorescence detection)
-
Multi-well cell culture plates
Procedure:
-
Seed the TPH1-expressing cells in a multi-well plate and allow them to adhere overnight.
-
Prepare fresh dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of LP-533401 or a vehicle control.
-
Incubate the cells for a predetermined period (e.g., 24-48 hours) to allow for TPH1 inhibition and turnover of existing serotonin.
-
After incubation, collect the cell culture supernatant and/or lyse the cells to release intracellular serotonin.
-
Quantify the amount of serotonin or its precursor 5-HTP in the samples using a validated method like ELISA or HPLC.
-
Normalize the serotonin levels to the total protein concentration in the cell lysates.
-
Calculate the percent inhibition of serotonin production for each concentration of LP-533401 and determine the IC50 value.
Visualizations
Caption: TPH1 signaling pathway and the point of inhibition by LP-533401.
Caption: Experimental workflows for biochemical and cell-based TPH1 inhibition assays.
Caption: A logical troubleshooting guide for common experimental issues.
References
- 1. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]
- 3. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. LX-1031, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Identification of a Novel Allosteric Inhibitory Site on Tryptophan Hydroxylase 1 Enabling Unprecedented Selectivity Over all Related Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. static.igem.org [static.igem.org]
- 12. A continuous fluorescence assay for tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
Addressing variability in in vivo response to LP-533401 hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals utilizing LP-533401 hydrochloride in in vivo experiments. It provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine or 5-HT) in the periphery.[1] Its primary action is to reduce the production of serotonin in the gastrointestinal (GI) tract, where over 90% of the body's serotonin is synthesized by enterochromaffin cells. Pharmacokinetic studies have shown that LP-533401 has negligible penetration of the blood-brain barrier, thus it does not significantly affect central nervous system serotonin levels.[1]
Q2: What are the common in vivo applications of this compound?
This compound is frequently used in preclinical research to investigate the role of peripherally-derived serotonin in various physiological and pathological processes. Notable applications include studies on bone metabolism (osteoporosis), periodontal disease, and diet-induced obesity.[2][3][4]
Q3: How should this compound be stored and handled?
For long-term storage, this compound powder should be kept at -20°C. For short-term use, it can be stored at 4°C. Stock solutions can be prepared in DMSO and stored at -80°C.[1] It is important to refer to the manufacturer's specific instructions for optimal storage conditions.
Q4: What is a recommended vehicle for in vivo administration of this compound?
A common vehicle for oral gavage administration of this compound in rodents is a mixture of polyethylene glycol (PEG) and 5% dextrose (e.g., a 40:60 ratio of PEG to 5% dextrose).[5] The solution should be prepared fresh daily.
Troubleshooting Guide
Issue 1: High Variability in Serotonin Level Measurements Between Animals in the Same Treatment Group
High inter-individual variability in gut serotonin levels can be a significant challenge in studies involving LP-533401.
-
Possible Cause 1: Differences in Gut Microbiome Composition. The gut microbiota plays a crucial role in regulating serotonin production.[6][7][8] Variation in the microbial composition between animals can lead to differing baseline serotonin levels and responses to TPH1 inhibition.
-
Troubleshooting Tip:
-
Standardize Animal Sourcing and Acclimation: Obtain animals from a single, reputable vendor and allow for a sufficient acclimation period (at least one week) in a controlled environment before starting the experiment.
-
Co-housing: House animals from the same treatment group together to promote a more homogenous gut microbiome through coprophagy.
-
Microbiome Analysis: For studies where gut microbiome is a critical factor, consider performing 16S rRNA sequencing on fecal samples to assess baseline microbial composition and identify potential outliers.
-
-
-
Possible Cause 2: Dietary Inconsistencies. The availability of tryptophan, the precursor for serotonin synthesis, is influenced by diet.[9] Variations in food consumption can impact serotonin levels.
-
Troubleshooting Tip:
-
Provide a Standardized Diet: Ensure all animals receive the same standard chow throughout the acclimation and experimental periods.
-
Monitor Food Intake: If significant variability persists, consider monitoring daily food intake for each animal to identify any correlations with serotonin levels.
-
-
-
Possible Cause 3: Inconsistent Sample Collection and Processing. The timing and method of tissue collection and processing can introduce variability.
-
Troubleshooting Tip:
-
Standardize Collection Time: Euthanize animals and collect tissues at the same time of day for all groups to minimize circadian influences on serotonin levels.
-
Rapid Tissue Processing: Process tissue samples quickly on ice to prevent enzymatic degradation of serotonin. Flash-freeze samples in liquid nitrogen and store them at -80°C until analysis.
-
-
Issue 2: Lack of Expected Pharmacological Effect (No Significant Reduction in Peripheral Serotonin)
-
Possible Cause 1: Improper Drug Formulation or Administration.
-
Troubleshooting Tip:
-
Ensure Complete Dissolution: Visually inspect the dosing solution to ensure LP-533401 is fully dissolved. Sonication may be required.
-
Verify Gavage Technique: Improper oral gavage technique can lead to incorrect dosing. Ensure that the gavage needle is correctly placed in the esophagus and the full dose is administered. Refer to detailed oral gavage protocols.
-
-
-
Possible Cause 2: Insufficient Dose or Treatment Duration.
-
Troubleshooting Tip:
-
Dose-Response Study: If feasible, conduct a pilot dose-response study to determine the optimal dose for achieving the desired level of serotonin reduction in your specific animal model and experimental conditions.
-
Review Literature: Consult published studies using LP-533401 in similar models to ensure your dosing regimen is appropriate.
-
-
Issue 3: Unexpected Animal Health Issues
-
Possible Cause 1: Vehicle Toxicity.
-
Troubleshooting Tip:
-
Include a Vehicle-Only Control Group: Always include a control group that receives only the vehicle to assess any potential adverse effects of the formulation itself.
-
-
-
Possible Cause 2: Off-Target Effects (though unlikely with this specific compound).
-
Troubleshooting Tip:
-
Careful Observation: Monitor animals daily for any signs of distress, changes in behavior, or alterations in food and water intake.
-
Necropsy: In case of unexpected mortality, perform a gross necropsy to identify any potential organ abnormalities.
-
-
Data Presentation
Table 1: In Vivo Dose-Response of LP-533401 on Serotonin (5-HT) Levels
| Species | Dose (mg/kg/day) | Route of Administration | Tissue | % Reduction in 5-HT (Mean ± SEM) | Reference |
| Mouse | 30 | Oral Gavage | Jejunum | ~40% | [10] |
| Mouse | 90 | Oral Gavage | Jejunum | ~60% | [10] |
| Rat | 25 | Oral Gavage | Serum | 35-40% | [2] |
Table 2: Pharmacokinetic Parameters of LP-533401 in Rodents
| Species | Dose (mg/kg) | Route of Administration | Brain Penetration | Key Finding | Reference |
| Rodent | Not Specified | Oral | Negligible | Unable to cross the blood-brain barrier | [1] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound by Oral Gavage in Mice
-
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG400)
-
5% Dextrose solution
-
Sterile microcentrifuge tubes
-
Sonicator
-
Vortex mixer
-
Animal scale
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)
-
1 mL syringes
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 30 mg/kg) and the number and weight of the mice.
-
Prepare the vehicle solution: Mix PEG400 and 5% dextrose in a 40:60 ratio.
-
Prepare the dosing solution:
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the vehicle to achieve the desired final concentration.
-
Vortex and sonicate the solution until the compound is completely dissolved. Prepare this solution fresh daily.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the precise volume of the dosing solution to administer. The typical gavage volume for a mouse is 10 mL/kg.
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.
-
Measure the gavage needle from the corner of the mouse's mouth to the last rib to determine the correct insertion depth.
-
Gently insert the gavage needle into the esophagus. Do not force the needle. If resistance is met, withdraw and re-insert.
-
Slowly administer the calculated volume of the LP-533401 solution.
-
Carefully remove the gavage needle and return the mouse to its cage.
-
Monitor the animal for a few minutes post-gavage to ensure there are no signs of distress.
-
-
Protocol 2: Measurement of Serotonin in Rodent Gut Tissue by HPLC with Electrochemical Detection
-
Materials:
-
Homogenizer
-
Centrifuge
-
Perchloric acid (PCA) solution (e.g., 0.1 M) containing an antioxidant like sodium metabisulfite
-
HPLC system with an electrochemical detector
-
C18 reverse-phase HPLC column
-
Serotonin standard solution
-
Internal standard (e.g., N-methylserotonin)
-
-
Procedure:
-
Tissue Collection:
-
Euthanize the animal via an approved method.
-
Rapidly dissect the desired gut segment (e.g., jejunum, colon) on an ice-cold surface.
-
Rinse the tissue with ice-cold saline to remove luminal contents.
-
Blot the tissue dry, weigh it, and immediately flash-freeze it in liquid nitrogen. Store at -80°C until analysis.
-
-
Sample Preparation:
-
Add a known amount of ice-cold PCA solution to the frozen tissue in a pre-weighed tube (e.g., 10 volumes of PCA to tissue weight).
-
Add the internal standard.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant, which contains the serotonin.
-
-
HPLC Analysis:
-
Filter the supernatant through a 0.22 µm filter.
-
Inject a known volume of the filtered supernatant onto the HPLC system.
-
Separate the analytes using a C18 column and an appropriate mobile phase.
-
Detect serotonin and the internal standard using an electrochemical detector set at an appropriate oxidizing potential.
-
-
Quantification:
-
Generate a standard curve using known concentrations of the serotonin standard.
-
Calculate the concentration of serotonin in the tissue sample by comparing the peak area of serotonin to the peak area of the internal standard and interpolating from the standard curve. Normalize the results to the tissue weight.
-
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vivo studies with LP-533401.
Caption: Troubleshooting logic for addressing in vivo variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of New Non-BBB Permeable Tryptophan Hydroxylase Inhibitors for Treating Obesity and Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Regulation of gut luminal serotonin by commensal microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of gut luminal serotonin by commensal microbiota in mice | PLOS One [journals.plos.org]
- 8. Microbiota influence on behavior: Integrative analysis of serotonin metabolism and behavioral profile in germ‐free mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of Real-Time Serotonin Dynamics from Human-Derived Gut Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Potential off-target effects of LP-533401 hydrochloride to consider
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of LP-533401 hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine, 5-HT) in the periphery.[1][2][3] It is primarily responsible for regulating serotonin production in the gut.[1][2][3]
Q2: What is the selectivity profile of LP-533401 against TPH isoforms?
A2: LP-533401 inhibits both TPH1 and the neuronal isoform, TPH2, with similar potency in in vitro enzyme and cell-based assays.[4][5] However, its pharmacological effect is selective for peripheral TPH1 because it has very limited ability to cross the blood-brain barrier.[3][4] Pharmacokinetic studies in rodents have shown that brain concentrations of LP-533401 are negligible following oral administration.[3]
Q3: What are the known effects of LP-533401 on serotonin levels in vivo?
A3: Oral administration of LP-533401 in animal models leads to a significant dose-dependent reduction of serotonin levels in peripheral tissues, including the gut, lungs, and blood, without affecting serotonin levels in the brain.[3][4]
Q4: Has LP-533401 been screened for off-target activities against other receptors or enzymes?
A4: Publicly available literature does not contain a comprehensive off-target screening profile for this compound against a broad panel of receptors, ion channels, and enzymes (e.g., a CEREP panel). The primary focus of published studies has been on its activity at TPH1 and TPH2.
Q5: Are there any known effects of LP-533401 on cytochrome P450 (CYP) enzymes?
A5: There is no specific, publicly available data detailing the inhibitory or inductive effects of this compound on major cytochrome P450 isoforms. Researchers should consider the potential for drug-drug interactions if co-administering LP-533401 with compounds metabolized by CYP enzymes.
Q6: What is the general safety profile of LP-533401 in preclinical studies?
A6: In preclinical studies with rodents, LP-533401 has been reported to be well-tolerated. One study noted no gastrointestinal side effects, changes in platelet number, or alterations in coagulation time at doses up to 250 mg/kg/day.[6]
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Variability in serotonin reduction between experiments | Inconsistent dosing, diet, or gut microbiome of animals. | Ensure consistent dosing schedule and formulation. Standardize animal diet and housing conditions, as these can influence gut serotonin production. |
| Unexpected central nervous system (CNS) effects | Contamination of the compound or incorrect dosage leading to BBB penetration. | Verify the purity of the this compound batch. Ensure accurate dose calculations and administration. While unlikely, consider the possibility of compromised blood-brain barrier integrity in your experimental model. |
| Inconsistent results in cell-based assays | Cell line variability, passage number, or assay conditions. | Use a consistent cell passage number for all experiments. Ensure uniform cell seeding density and incubation times. Optimize and standardize all assay parameters, including media, serum, and detection reagents. |
| Compound precipitation in stock solutions or media | Poor solubility in the chosen solvent. | This compound may require specific solvents or pH adjustments for optimal solubility. Refer to the supplier's datasheet for recommended solvents. Sonication or gentle warming may aid dissolution. Prepare fresh solutions for each experiment. |
Quantitative Data Summary
Table 1: In Vitro Potency of LP-533401
| Target | Assay Type | Value | Reference |
| Human TPH1 | Enzyme Inhibition | IC50: 0.7 µM | [4][5] |
| Human TPH2 | Enzyme Inhibition | Similar potency to TPH1 | [4] |
| Rat TPH1 (in RBL-2H3 cells) | 5-HT Production Inhibition | IC50: 0.4 µM | [4][5] |
| Human TPH1 | Enzyme Inhibition | Ki: 0.31 µM (competitive vs. tryptophan) | |
| Human TPH1 | Enzyme Inhibition | Ki: 0.81 µM (uncompetitive vs. 6-MePH4) |
Experimental Protocols
1. TPH1 Enzyme Inhibition Assay (Fluorometric)
This protocol is a general guideline based on commercially available TPH1 inhibitor screening kits.
-
Materials:
-
Recombinant human TPH1 enzyme
-
TPH1 Assay Buffer (e.g., 50 mM MES, pH 7.0)
-
L-tryptophan (substrate)
-
6-Methyltetrahydropterin (6-MePH4) (co-factor)
-
Ferrous ammonium sulfate
-
Catalase
-
Dithiothreitol (DTT)
-
This compound
-
Quench solution
-
Black 96-well or 384-well microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a dilution series of LP-533401 in the assay buffer.
-
In a pre-chilled microplate, add the diluted LP-533401 or vehicle control.
-
Add the TPH1 enzyme solution to each well, except for the "no enzyme" control wells.
-
Initiate the reaction by adding a solution containing L-tryptophan and 6-MePH4.
-
Incubate the plate at a controlled temperature (e.g., 15°C or room temperature) for a specified time (e.g., 2 hours), protected from light.
-
Stop the reaction by adding the quench solution.
-
Measure the fluorescence at an excitation of ~300 nm and an emission of ~330 nm.
-
Calculate the percent inhibition for each concentration of LP-533401 and determine the IC50 value.
-
2. Cell-Based Serotonin Production Assay (RBL-2H3 cells)
-
Materials:
-
Rat basophilic leukemia (RBL-2H3) cells
-
Cell culture medium (e.g., MEM) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Cell lysis buffer (e.g., 0.1 N NaOH)
-
Reagents for serotonin detection (e.g., HPLC-ECD system or ELISA kit)
-
-
Procedure:
-
Seed RBL-2H3 cells in a 24-well or 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate for a specified period (e.g., 48 hours).
-
Lyse the cells using the cell lysis buffer.
-
Collect the cell lysates and analyze the serotonin concentration using a validated method such as HPLC with electrochemical detection (HPLC-ECD) or a specific serotonin ELISA kit.
-
Normalize the serotonin levels to the total protein concentration in each well.
-
Calculate the percent inhibition of serotonin production and determine the IC50 value.
-
Visualizations
Caption: Mechanism of LP-533401 action on the serotonin synthesis pathway.
Caption: General experimental workflow for evaluating LP-533401 efficacy.
References
- 1. static.igem.org [static.igem.org]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. biospace.com [biospace.com]
- 6. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of LP-533401 Hydrochloride in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies with LP-533401 hydrochloride. The information is designed to help optimize experimental protocols and enhance the bioavailability of this tryptophan hydroxylase 1 (TPH1) inhibitor in animal models.
Frequently Asked Questions (FAQs)
Q1: What is LP-533401 and why is its bioavailability a concern?
A1: LP-533401 is a potent and selective inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the synthesis of peripheral serotonin.[1][2][3] It is a valuable research tool for studying the role of gut-derived serotonin in various physiological processes, including bone metabolism.[4][5] As a synthetic organic compound, its hydrochloride salt form may exhibit dissolution and absorption challenges, potentially leading to low or variable oral bioavailability, which can impact experimental reproducibility and the accuracy of in vivo studies.
Q2: What are the reported oral dosages of LP-533401 in animal models?
A2: Reported oral dosages of LP-533401 in mice and rats vary depending on the study's objective. Doses ranging from 1 mg/kg to 250 mg/kg per day have been used.[4] For instance, a dose of 25 mg/kg/day administered by gavage has been used in rat models of periodontal disease.[6][7][8] In studies on osteoporosis in ovariectomized rodents, daily oral administration for up to six weeks was effective in a dose-dependent manner.[4]
Q3: Does LP-533401 cross the blood-brain barrier?
A3: Pharmacokinetic studies in rodents have shown that LP-533401 levels in the brain are negligible following oral administration, indicating it does not readily cross the blood-brain barrier.[2][4] This makes it a suitable tool for investigating the effects of peripheral serotonin inhibition without directly impacting central nervous system serotonin levels.
Troubleshooting Guide
Problem 1: Low or undetectable plasma concentrations of LP-533401 after oral administration.
-
Possible Cause 1: Poor Solubility and Dissolution. this compound, like many small molecules, may have limited aqueous solubility, hindering its dissolution in the gastrointestinal tract, a critical step for absorption.
-
Troubleshooting Steps:
-
Vehicle Optimization: Ensure the vehicle used for administration is appropriate. A common vehicle for LP-533401 is a mixture of polyethylene glycol (PEG) and 5% dextrose (40:60 ratio).[6][8] For other compounds, co-solvents like DMSO (kept at a low percentage, e.g., <2% for weak animals), PEG300, PEG400, Tween-80, and saline have been used to prepare solutions.[4]
-
Particle Size Reduction: The dissolution rate of a drug is proportional to its surface area. Reducing the particle size through techniques like micronization or nano-milling can significantly increase the surface area-to-volume ratio, thereby enhancing dissolution.[9][10]
-
Formulation as a Nanosuspension: A nanosuspension, which is a colloidal dispersion of sub-micron drug particles stabilized by surfactants, can improve dissolution rate and bioavailability.[9]
-
Problem 2: High variability in plasma concentrations between individual animals.
-
Possible Cause 2: Inconsistent Dosing or Formulation Preparation. Variability can arise from inaccuracies in preparing the dosing solution or inconsistent administration techniques.
-
Troubleshooting Steps:
-
Standardize Formulation Protocol: Follow a strict, standardized protocol for preparing the LP-533401 solution daily. For the PEG/dextrose vehicle, it is recommended to mix the compound with the polyethylene glycol solution overnight and add the 5% dextrose just before administration to ensure homogeneity.[6][8]
-
Precise Administration: Use calibrated equipment for oral gavage to ensure each animal receives the correct dose volume. Ensure proper gavage technique to minimize stress and ensure the full dose is delivered to the stomach.
-
Consider Food Effects: The presence of food in the gastrointestinal tract can significantly affect drug absorption.[11] Standardize the fasting and feeding schedule of the animals before and after dosing to minimize this source of variability.
-
Problem 3: Evidence of poor absorption despite adequate dissolution.
-
Possible Cause 3: Low Permeability across the Intestinal Wall. Even if dissolved, the drug may have poor permeability across the intestinal epithelium.
-
Troubleshooting Steps:
-
Permeation Enhancers: For compounds with low permeability (BCS Class III and IV), permeation enhancers can be included in the formulation to improve absorption.[10]
-
Lipid-Based Formulations: Formulating LP-533401 in a lipid-based delivery system, such as a self-emulsifying drug delivery system (SEDDS), can enhance absorption by utilizing lipid absorption pathways and potentially bypassing first-pass metabolism.[12]
-
Prodrug Approach: Synthesizing a more lipophilic prodrug of LP-533401 could improve its passive diffusion across the intestinal membrane. For a related compound, an ethyl ester prodrug was synthesized to improve oral exposure.[13]
-
Data Presentation
Table 1: Summary of LP-533401 Formulations and Dosages in Animal Studies
| Animal Model | Dosage | Administration Route | Vehicle/Formulation | Reference |
| Mice | 1, 10, 100, or 250 mg/kg/day | Oral | Vehicle not specified | [4] |
| Rats | 25 mg/kg/day | Gavage | Polyethylene glycol and 5% dextrose (40:60) | [6][7][8] |
| Rats | 30 or 100 mg/kg/day | Not specified | Not specified | [5] |
| Mice | 25 mg/kg b.w. | Infusion | Not specified | [14] |
Table 2: General Strategies for Improving Oral Bioavailability
| Strategy | Mechanism of Action | Potential Applicability for LP-533401 |
| Particle Size Reduction | Increases surface area, leading to enhanced dissolution rate.[9][10] | Highly applicable if dissolution is rate-limiting. |
| Nanosuspensions | Increases surface area and saturation solubility.[9] | A more advanced approach to particle size reduction. |
| Use of Surfactants | Improves wetting and micellar solubilization.[15] | Can be incorporated into liquid formulations. |
| Lipid-Based Delivery | Enhances solubility and can utilize lymphatic absorption.[12] | Useful if permeability is also a limiting factor. |
| Amorphous Solid Dispersions | Maintains the drug in a high-energy, more soluble state.[12] | Can be beneficial if the crystalline form has very low solubility. |
| Prodrugs | Modifies the physicochemical properties of the drug to improve absorption.[13] | A chemical modification approach requiring synthesis. |
Experimental Protocols
Protocol 1: Preparation of LP-533401 in Polyethylene Glycol/Dextrose Vehicle
This protocol is adapted from studies using a 25 mg/kg/day dose in rats.[6][8]
-
Materials:
-
This compound
-
Polyethylene glycol (PEG), e.g., PEG 300 or PEG 400
-
5% Dextrose solution
-
Sterile conical tubes
-
Magnetic stirrer and stir bar
-
Analytical balance
-
-
Procedure:
-
Calculate the total amount of LP-533401 and vehicle required for the number of animals and the dosing volume.
-
Weigh the required amount of this compound and place it in a sterile conical tube.
-
Add the calculated volume of polyethylene glycol to the tube.
-
Place a sterile magnetic stir bar in the tube and leave it on a magnetic stirrer to mix overnight at room temperature. This ensures thorough dissolution of the compound in the PEG.
-
On the day of administration, add the calculated volume of 5% dextrose solution to the mixture.
-
Vortex the solution thoroughly to ensure a homogenous suspension before administration.
-
Administer the solution to the animals via oral gavage at the calculated dose.
-
Protocol 2: General Co-Solvent Formulation for Pre-clinical Studies
This is a general protocol based on common co-solvent systems used for poorly soluble compounds.[4]
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300 or PEG400
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile conical tubes
-
-
Procedure (Example for a 1 mL working solution):
-
Prepare a stock solution of LP-533401 in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the LP-533401/DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear and homogenous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex the final solution before administration. Note: The final concentration of DMSO should be kept as low as possible, ideally below 2%, especially for animals that may be weak.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for poor bioavailability.
Caption: LP-533401 mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LX-1031, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LP533401 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. LP533401 restores bone health in 5/6 nephrectomized rats by a decrease of gut-derived serotonin and regulation of serum phosphate through the inhibition of phosphate co-transporters expression in the kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. researchgate.net [researchgate.net]
- 12. upm-inc.com [upm-inc.com]
- 13. Identification of New Non-BBB Permeable Tryptophan Hydroxylase Inhibitors for Treating Obesity and Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of LP533401 on Vascular and Bone Calcification in Hyperlipidemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
Mitigating potential toxicity of LP-533401 hydrochloride at high doses
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective use of LP-533401 hydrochloride, with a particular focus on mitigating potential toxicity at high doses.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Tryptophan Hydroxylase 1 (TPH1).[1][2] TPH1 is the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine, 5-HT) in the periphery, primarily in the gastrointestinal (GI) tract.[3] By inhibiting TPH1, LP-533401 reduces the production of peripheral serotonin without significantly affecting serotonin levels in the central nervous system (CNS), as it has poor permeability across the blood-brain barrier.[1][2][4]
Q2: What are the potential therapeutic applications of this compound?
A2: LP-533401 has been investigated for its potential in treating conditions associated with elevated peripheral serotonin levels. Notably, it has shown promise as a bone anabolic agent for the treatment of osteoporosis.[4][5] It has also been studied in the context of irritable bowel syndrome (IBS) and other gastrointestinal disorders.[4]
Q3: What is the known safety profile of this compound at therapeutic doses?
A3: In preclinical studies using rodent models, LP-533401 has been administered at doses up to 250 mg/kg/day. At these doses, no significant gastrointestinal side effects, alterations in platelet counts, or changes in coagulation time have been observed, suggesting a favorable safety profile.[5] A similar TPH1 inhibitor, LX-1031, was well-tolerated in human clinical trials at doses up to 1000 mg four times a day for 28 days, with no dose-limiting toxicity reported.[1]
Q4: What is the primary toxicity concern at high doses of this compound?
A4: While specific high-dose toxicity studies for LP-533401 are not extensively published, the primary theoretical concern is the potential for serotonin syndrome due to excessive modulation of the serotonin pathway. Serotonin syndrome is a potentially life-threatening condition caused by excessive serotonergic activity in the nervous system.[6][7][8]
Q5: How can I assess the potential toxicity of this compound in my specific experimental model?
A5: For researchers exploring high doses of LP-533401, it is recommended to conduct preliminary in vitro and in vivo toxicity studies. Standardized protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) for acute oral toxicity testing, can provide a framework for these investigations.
Troubleshooting Guides
Issue 1: Observing unexpected adverse effects in animal models at high doses.
-
Potential Cause: The administered dose may be approaching a toxic threshold for the specific animal model, or the formulation may be causing local irritation.
-
Troubleshooting Steps:
-
Immediate Action: Reduce the dosage or temporarily halt the experiment to assess the animals' recovery.
-
Symptom Monitoring: Carefully document all clinical signs of toxicity. Refer to the table below for potential signs of serotonin syndrome.
-
Dose-Response Evaluation: If resuming the experiment, consider a dose-escalation study to determine the maximum tolerated dose (MTD).
-
Formulation Check: Ensure the vehicle used for administration is non-toxic and that the compound is fully solubilized to avoid precipitation and local irritation.
-
Issue 2: Suspected Serotonin Syndrome in an Animal Model.
-
Symptoms: Monitor for a combination of the following signs, which are indicative of serotonin syndrome.
| Clinical Sign Category | Symptoms to Monitor in Animal Models |
| Autonomic Dysfunction | Hyperthermia, tachycardia, fluctuations in blood pressure, diaphoresis (sweating), shivering. |
| Neuromuscular Excitation | Tremor, clonus (involuntary muscle contractions), hyperreflexia, muscle rigidity. |
| Altered Mental Status | Agitation, restlessness, confusion (observed as unusual behavior in animals). |
-
Management Protocol:
-
Discontinue Administration: Immediately cease administration of this compound.
-
Supportive Care: Provide supportive care to manage symptoms. This may include:
-
External cooling for hyperthermia.
-
Intravenous fluids to maintain hydration and blood pressure.
-
Administration of benzodiazepines to control agitation and muscle rigidity.
-
-
Pharmacological Intervention (Veterinary Consultation Recommended): In severe cases, administration of a serotonin antagonist such as cyproheptadine may be considered.
-
Experimental Protocols
In Vitro Cytotoxicity Assessment
To evaluate the potential for direct cellular toxicity of LP-533401 at high concentrations, a standard MTT assay can be performed.
-
Cell Lines: Select relevant cell lines for your research (e.g., hepatocytes for general toxicity, intestinal epithelial cells for gut-related effects).
-
Methodology:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control.
-
Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
In Vivo Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
This protocol provides a general framework for an initial assessment of acute toxicity in rodents.
-
Animals: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats).
-
Methodology:
-
Sighting Study: Administer a starting dose (e.g., 300 mg/kg) to a single animal to observe the initial toxic response.
-
Main Study: Based on the outcome of the sighting study, administer the selected dose to a group of three animals.
-
Dose Administration: Administer this compound orally via gavage.
-
Observation Period: Observe the animals closely for the first few hours post-dosing and then daily for 14 days.
-
Parameters to Monitor: Record mortality, clinical signs of toxicity, body weight changes, and any abnormal behavior.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals to identify any organ abnormalities.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for adverse effects.
References
- 1. researchgate.net [researchgate.net]
- 2. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 3. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 4. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 5. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. oecd.org [oecd.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparing the efficacy of LP-533401 hydrochloride and pCPA
A Comparative Guide to the Tryptophan Hydroxylase Inhibitors: LP-533401 Hydrochloride and pCPA
For researchers investigating the serotonergic system, the choice of a tryptophan hydroxylase (TPH) inhibitor is critical. TPH is the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT)[1][2][3]. This guide provides a detailed comparison of two commonly used TPH inhibitors, this compound and para-chlorophenylalanine (pCPA), also known as Fenclonine. The comparison focuses on their mechanism of action, efficacy, and experimental applications, supported by quantitative data and detailed protocols.
There are two distinct isoforms of TPH: TPH1, which is responsible for serotonin synthesis in peripheral tissues like the gut and pineal gland, and TPH2, which is the primary isoform in the central nervous system (CNS)[2][4][5][6]. The differential selectivity of inhibitors for these isoforms is a key factor in their experimental utility.
Mechanism of Action
Both LP-533401 and pCPA function by inhibiting tryptophan hydroxylase, thereby reducing the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the precursor to serotonin. However, their molecular mechanisms and selectivity differ significantly.
This compound is a potent and selective inhibitor of TPH1.[4][7] Kinetic analyses have shown that it is competitive with respect to the substrate L-tryptophan and uncompetitive with respect to the cofactor tetrahydrobiopterin (BH4).[6] Crucially, LP-533401 is designed to have minimal brain penetration, making it a peripherally selective inhibitor.[8][9] This property allows for the targeted study of peripheral serotonin systems without directly affecting CNS serotonin levels.[7][10]
para-Chlorophenylalanine (pCPA) , or Fenclonine, is a classic, non-specific TPH inhibitor that acts as a selective and irreversible inhibitor of both TPH1 and TPH2.[1][4] Its ability to cross the blood-brain barrier leads to a profound and long-lasting depletion of serotonin in both the central and peripheral nervous systems.[1][10][11] The effects of pCPA are so potent that serotonin levels can become undetectable within a day of administration.[1]
Comparative Efficacy and Potency
The quantitative differences in potency, selectivity, and in vivo effects between LP-533401 and pCPA are summarized below.
| Parameter | This compound | p-Chlorophenylalanine (pCPA) | References |
| Target(s) | Primarily TPH1 | TPH1 and TPH2 | [1][4][7] |
| Mechanism | Competitive (vs. Tryptophan) | Irreversible Inhibitor | [1][6] |
| In Vitro IC50 (TPH1) | 0.096 - 0.7 µM | ~11.25 µM | [9][12] |
| In Vitro IC50 (TPH2) | ~0.7 µM | Not highly selective, potent inhibitor | [5][9] |
| Cell-Based IC50 | ~0.4 µM (RBL-2H3 cells) | ~43 µM (RBL-2H3 cells) | [8][9] |
| Blood-Brain Barrier | Negligible Penetration | Crosses BBB | [8][9] |
| In Vivo Efficacy (Mouse) | 30-250 mg/kg/day reduces gut, lung, and blood 5-HT, but not brain 5-HT. | 150-300 mg/kg leads to >90% depletion of brain 5-HT. | [7][11][13][14] |
| Primary Application | Study of peripheral serotonin function. | Study of global (central & peripheral) serotonin depletion. | [8][11] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of TPH inhibitors. Below are standard protocols for key experiments.
In Vitro TPH1 Inhibition Assay (Fluorescence-Based)
This assay measures the enzymatic activity of TPH1 by detecting the production of 5-HTP.
-
Materials:
-
Recombinant human TPH1 enzyme
-
TPH1 Assay Buffer (e.g., 50 mM MES, pH 7.0)
-
L-Tryptophan (Substrate)
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (Cofactor)
-
Ferrous Ammonium Sulfate (FAS)
-
Catalase, Dithiothreitol (DTT)
-
Test inhibitors (LP-533401, pCPA) dissolved in a suitable solvent (e.g., DMSO)
-
Quenching solution (e.g., sulfuric acid)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing TPH1 Assay Buffer, FAS, BH4, catalase, and DTT.[15]
-
Add the test inhibitor dilutions to the appropriate wells of the 96-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the TPH1 enzyme to all wells except the negative controls. Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding L-Tryptophan to all wells.
-
Incubate the plate for a specified time (e.g., 10-60 minutes) at room temperature or 37°C.[15][16]
-
Measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths for 5-HTP detection.[16]
-
-
Data Analysis:
-
Subtract the mean fluorescence of the negative control from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[16]
-
Cell-Based Serotonin Production Assay
This assay measures the ability of an inhibitor to reduce serotonin synthesis in a cellular context.
-
Cell Line: RBL-2H3 (Rat Basophilic Leukemia) cells, which endogenously express TPH1.[8]
-
Procedure:
-
Plate RBL-2H3 cells in a multi-well plate and culture until they reach desired confluency.
-
Treat the cells with various concentrations of LP-533401 or pCPA for a specified duration (e.g., 24-72 hours).[8]
-
After incubation, collect the cell supernatant or lyse the cells to release intracellular serotonin.
-
Quantify the serotonin concentration using a validated method such as ELISA or HPLC with electrochemical detection.
-
Normalize serotonin levels to the total protein content of the cell lysates.[16]
-
-
Data Analysis: Calculate the percent reduction in serotonin production for each inhibitor concentration compared to the vehicle-treated control to determine the cellular IC50.[16]
In Vivo Serotonin Depletion Study
This protocol outlines a typical animal experiment to assess the in vivo efficacy of TPH inhibitors.
-
Animal Model: C57BL/6 mice or Sprague-Dawley rats.
-
Procedure:
-
Acclimate animals and divide them into treatment groups (vehicle control, LP-533401, pCPA).
-
Administer the compounds daily for a set period (e.g., 4-11 days) via the appropriate route (e.g., oral gavage for LP-533401, intraperitoneal injection for pCPA).[14][19][20]
-
At the end of the treatment period, collect blood and tissues of interest (e.g., jejunum, colon, brain).
-
Process the samples and measure serotonin and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), using methods like HPLC or LC-MS.[5][13]
-
-
Data Analysis: Compare the serotonin levels in the tissues of inhibitor-treated groups to the vehicle control group to determine the percentage of serotonin depletion.
Summary and Conclusion
The choice between LP-533401 and pCPA depends entirely on the research question.
This compound is the superior tool for dissecting the physiological and pathophysiological roles of peripheral serotonin . Its high potency for TPH1 and inability to cross the blood-brain barrier allow for targeted inhibition of serotonin synthesis in the gut and other peripheral tissues without the confounding effects of central serotonin depletion.[7][8] This makes it ideal for research in areas such as irritable bowel syndrome, carcinoid syndrome, bone metabolism, and pulmonary arterial hypertension.[4][8]
p-Chlorophenylalanine (pCPA) remains a valuable, albeit less specific, research tool for inducing global serotonin depletion . Its irreversible inhibition of both TPH isoforms provides a robust method for studying the systemic consequences of low serotonin levels.[1] It is frequently used in behavioral neuroscience to investigate the role of central serotonin in mood, anxiety, and cognition.[13][21][22] However, researchers must be aware of its side effects and the fact that it affects both central and peripheral systems simultaneously.[1]
References
- 1. Fenclonine - Wikipedia [en.wikipedia.org]
- 2. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]
- 3. Inhibition of serotonin synthesis: A novel therapeutic paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations [frontiersin.org]
- 6. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Para-chlorophenylalanine prevents feeding induced by the serotonin agonist 8-hydroxy-2-(di-n-propylamino) tetralin (8-OH-DPAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. researchgate.net [researchgate.net]
- 19. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effects of LP533401 on Vascular and Bone Calcification in Hyperlipidemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. p-Chlorophenylalanine (PCPA) Increases GluR1 Transcription in Rat Amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]
LP-533401 Hydrochloride: A Comparative Analysis of its Selectivity for TPH1 over TPH2
For Researchers, Scientists, and Drug Development Professionals
LP-533401 hydrochloride is a potent and selective inhibitor of Tryptophan Hydroxylase 1 (TPH1), the rate-limiting enzyme in the synthesis of peripheral serotonin. Its selectivity for TPH1 over the closely related isoform, TPH2, which is primarily responsible for serotonin production in the central nervous system, is a critical attribute for therapeutic applications targeting peripheral serotonin-related pathologies without inducing neurological side effects. This guide provides a detailed comparison of the selectivity profile of LP-533401 for TPH1 versus TPH2, supported by experimental data and methodologies.
Quantitative Selectivity Profile
The inhibitory activity of LP-533401 against human TPH1 and TPH2 was determined using in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate a significant preference for TPH1.
| Enzyme | LP-533401 IC50 (μM) | Reference Compound (pCPA) IC50 (μM) |
| TPH1 | 0.103 | 4.49 |
| TPH2 | 0.032 | 1.55 |
Data sourced from a biochemical assay assessing the inhibition of purified human TPH1 and TPH2.[1]
The data clearly indicates that while LP-533401 is a potent inhibitor of both isoforms, it displays a notable, albeit not exceptionally high, selectivity for TPH1 over TPH2 in this particular study.[1] It is important to note that literature values for IC50 can vary between different assay systems.[1] Another study reported an IC50 of 0.4 μM for the inhibition of TPH1-mediated serotonin biosynthesis in rat RBL2H3 cells.[2] Further kinetic analysis has shown that LP-533401 acts as a competitive inhibitor with respect to the substrate tryptophan, with a Ki value of 0.31 μM for TPH1.[3]
Serotonin Synthesis Pathway
The diagram below illustrates the distinct roles of TPH1 and TPH2 in the serotonin synthesis pathway. TPH1 is predominantly expressed in peripheral tissues, such as the enterochromaffin cells of the gut and the pineal gland, while TPH2 is primarily found in the neurons of the raphe nuclei in the brainstem.[4]
References
- 1. Identification of a Novel Allosteric Inhibitory Site on Tryptophan Hydroxylase 1 Enabling Unprecedented Selectivity Over all Related Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Validation of LP-533401 Hydrochloride's Effect on Serotonin Levels: A Comparative Guide
LP-533401 hydrochloride is a potent and selective inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the synthesis of serotonin in peripheral tissues.[1][2] This guide provides a comprehensive comparison of LP-533401's performance with other serotonin synthesis inhibitors, supported by experimental data, to assist researchers in drug development and scientific investigation.
Mechanism of Action
Serotonin (5-hydroxytryptamine, 5-HT) is synthesized from the amino acid tryptophan. Tryptophan hydroxylase (TPH) catalyzes the first and rate-limiting step in this pathway, the conversion of tryptophan to 5-hydroxytryptophan (5-HTP).[2][3] There are two isoforms of TPH: TPH1, found primarily in the gut and pineal gland, and TPH2, located in the central nervous system.[2] LP-533401 acts as a competitive inhibitor of TPH1, binding to the same site as tryptophan.[2] A key characteristic of LP-533401 is its inability to cross the blood-brain barrier, leading to a selective reduction of serotonin in the periphery without affecting central serotonin levels.[1][4][5]
In Vitro Validation
The inhibitory activity of LP-533401 has been quantified in various cell-free and cell-based assays. These studies confirm its high potency against TPH1.
| Compound | Assay Type | Target | IC50 | Reference |
| LP-533401 | Enzyme Assay | Human TPH1 | 0.7 µM | [4][6] |
| LP-533401 | Cell-based Assay (RBL-2H3 cells) | TPH1 | 0.4 µM | [1][4] |
| LP-533401 | Enzyme Assay | Human TPH2 | Similar potency to TPH1 | [5][6] |
| Fenclonine (pCPA) | Cell-based Assay (RBL-2H3 cells) | TPH1/TPH2 | 43 µM | [6] |
| Telotristat | Enzyme Assay | TPH | IC50 of 0.028 µM (in vivo) | [7] |
Experimental Protocol: In Vitro Inhibition of Serotonin Production
Cell Line: Rat mastocytoma cell line RBL-2H3, which endogenously expresses TPH1.[4][6]
Procedure:
-
RBL-2H3 cells are cultured under standard conditions.
-
Cells are treated with varying concentrations of LP-533401 or a vehicle control for 48 hours.[1]
-
Following treatment, the cells and supernatant are harvested.
-
Serotonin levels are quantified using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
-
The IC50 value, the concentration of the inhibitor that reduces serotonin production by 50%, is calculated from the dose-response curve.[6]
In Vivo Validation
Animal studies have demonstrated the efficacy of LP-533401 in reducing peripheral serotonin levels in a dose-dependent manner without affecting central nervous system serotonin.
| Species | Dosage | Route | Duration | Tissue | Serotonin Reduction | Reference |
| Mouse | 30-250 mg/kg/day | Oral | Repeated | Gut, Lungs, Blood | Marked reduction | [1] |
| Mouse | 250 mg/kg | Oral | Single dose | Gut, Lungs | 50% decrease | [1] |
| Mouse | 30 and 90 mg/kg | Oral | - | Duodenum, Jejunum, Ileum | Dose-dependent reduction | [4] |
| Mouse | 30 and 90 mg/kg | Oral | - | Brain | No effect | [4] |
| Rat | 25 mg/kg/day | Gavage | 28 days | - | Not specified, but used in a study of periodontal disease | [8][9] |
Experimental Protocol: In Vivo Assessment of Serotonin Levels
Animal Model: Mice or rats.[1][8]
Procedure:
-
Animals are administered this compound or a vehicle control via oral gavage. The vehicle may consist of polyethylene glycol and 5% dextrose.[8]
-
Dosing can be a single administration or repeated over several days or weeks.[1][8]
-
At the end of the treatment period, animals are euthanized, and various tissues (e.g., segments of the intestine, lungs, blood, and brain) are collected.[1][4]
-
Tissue samples are processed to extract serotonin.
-
Serotonin concentrations are quantified, typically by HPLC.
-
Statistical analysis is performed to compare serotonin levels between the treated and control groups.
Comparison with Alternative TPH Inhibitors
LP-533401 offers distinct advantages over other TPH inhibitors, primarily its peripheral selectivity.
| Feature | LP-533401 | Telotristat Ethyl | Fenclonine (pCPA) |
| Target | TPH1 (and TPH2)[5][6] | TPH[3][7] | TPH1 and TPH2 (irreversible)[7] |
| Mechanism | Competitive with Tryptophan[2] | TPH inhibitor[3][7] | Irreversible TPH inhibitor[7] |
| Blood-Brain Barrier Permeability | No[1][4][5] | Low/None[3] | Yes[5][7] |
| Key Advantage | Peripherally selective, research tool | Approved for carcinoid syndrome diarrhea | Potent, but has central nervous system side effects |
| IC50 | 0.4-0.7 µM (in vitro)[4] | 0.028 µM (in vivo)[7] | > 50 µM (in vitro)[10] |
Conclusion
The available data robustly validate the efficacy of this compound as a potent inhibitor of peripheral serotonin synthesis. Its mechanism of action through competitive inhibition of TPH1 is well-characterized. Both in vitro and in vivo studies consistently demonstrate a significant reduction in serotonin levels in peripheral tissues without altering central serotonin concentrations. This peripheral selectivity, a consequence of its inability to cross the blood-brain barrier, distinguishes it from non-selective inhibitors like fenclonine and makes it a valuable tool for researchers investigating the role of peripheral serotonin in various physiological and pathological processes. When compared to the clinically approved Telotristat ethyl, LP-533401 serves as a critical research compound for preclinical studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LX-1031, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of New Non-BBB Permeable Tryptophan Hydroxylase Inhibitors for Treating Obesity and Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Peripheral TPH1 Inhibitors to LP-533401 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of alternative peripheral tryptophan hydroxylase 1 (TPH1) inhibitors to LP-533401 hydrochloride. The document focuses on presenting objective performance data from experimental studies, including detailed methodologies to support further research and development.
Introduction
Tryptophan hydroxylase 1 (TPH1) is the rate-limiting enzyme in the synthesis of peripheral serotonin. Inhibition of TPH1 is a promising therapeutic strategy for a variety of disorders characterized by excess peripheral serotonin, such as carcinoid syndrome, irritable bowel syndrome (IBS), and pulmonary arterial hypertension (PAH). LP-533401 is a well-characterized TPH1 inhibitor; however, a range of alternative compounds with distinct pharmacological profiles have been developed. This guide compares LP-533401 with key alternatives: telotristat ethyl and its active metabolite telotristat (LP-778902), rodatristat ethyl and its active metabolite rodatristat, the novel inhibitor TPT-004, and the preclinical candidate compound 18i.
Signaling Pathway of Peripheral Serotonin Synthesis and TPH1 Inhibition
The following diagram illustrates the biosynthesis of peripheral serotonin and the mechanism of action of TPH1 inhibitors.
Caption: TPH1 catalyzes the rate-limiting step in peripheral serotonin synthesis.
Quantitative Comparison of TPH1 Inhibitors
The following tables summarize the in vitro potency and pharmacokinetic profiles of LP-533401 and its alternatives. Data is compiled from various preclinical and clinical studies. Direct comparison should be made with caution as experimental conditions may vary between studies.
Table 1: In Vitro Potency of TPH1 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Source |
| LP-533401 | Human TPH1 | Biochemical | 409 | [1] |
| Human TPH1 | Biochemical | 103 | [2] | |
| TPH1 | Cell-based (RBL-2H3) | ~400 | ||
| TPH1 | Cell-based (BON cells) | 12,400 | [2] | |
| Telotristat (LP-778902) | Human TPH1 | Biochemical | 28 | [3] |
| Human TPH1 | Biochemical | 592 | ||
| Telotristat Ethyl | Human TPH1 | Biochemical | 800 | |
| Rodatristat | TPH1 | Biochemical | 33 | |
| Rodatristat Ethyl | TPH1 (as prodrug) | Cellular | Not Available | [4] |
| TPT-004 | Human TPH1 | Biochemical | 33.38 | |
| Compound 18i | TPH1 | Biochemical | 37 | [5] |
Table 2: Pharmacokinetic Profiles of TPH1 Inhibitors
| Compound | Species | Tmax | Cmax | Half-life (t1/2) | Brain Penetration | Source |
| LP-533401 | Rodents | - | - | - | Negligible | [6] |
| Telotristat Ethyl | Human | 0.5 - 2 h | 4.4 ng/mL (fasted) | ~0.6 h | No | [7] |
| Telotristat | Human | 1 - 3 h | 610 ng/mL (fasted) | ~5 h | No | [7] |
| Rodatristat Ethyl | Human | - | - | - | Low | [4] |
| TPT-004 | Rat | - | - | - | No | [4] |
| Compound 18i | - | - | - | - | No | [5] |
Experimental Protocols
This protocol describes a general method for determining the IC50 values of TPH1 inhibitors using a fluorescence-based assay with recombinant human TPH1.
Workflow for In Vitro TPH1 Inhibition Assay
Caption: General workflow for an in vitro TPH1 inhibition screening assay.
Materials:
-
Recombinant Human TPH1 Enzyme
-
TPH1 Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
L-tryptophan (Substrate)
-
Tetrahydrobiopterin (BH4) (Cofactor)
-
Catalase
-
Dithiothreitol (DTT)
-
Ferrous Ammonium Sulfate
-
Test Inhibitors (e.g., LP-533401, Telotristat)
-
Quenching Solution (e.g., 0.8 M HCl)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
In a 96-well plate, add the TPH1 enzyme, assay buffer, and the test inhibitor at various concentrations.
-
Initiate the enzymatic reaction by adding a mixture of L-tryptophan and BH4.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the quenching solution.
-
Measure the fluorescence intensity (Excitation/Emission wavelengths will depend on the specific assay kit, e.g., ~300-360 nm / ~360-460 nm).
-
Calculate the percent inhibition for each inhibitor concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[8]
This protocol outlines a method to assess the inhibitory activity of compounds on TPH1 in a cellular environment, typically using a cell line that endogenously expresses TPH1, such as the human carcinoid cell line BON.[2]
Materials:
-
BON cells
-
Cell culture medium (e.g., DMEM/F-12)
-
Test inhibitors
-
Lysis buffer
-
ELISA kit for serotonin or HPLC system for serotonin quantification
Procedure:
-
Culture BON cells to an appropriate confluency in multi-well plates.
-
Treat the cells with various concentrations of the test inhibitors for a specified period (e.g., 24-48 hours).
-
Lyse the cells to release intracellular contents.
-
Quantify the serotonin concentration in the cell lysates using a serotonin-specific ELISA kit or by HPLC with electrochemical or fluorescence detection.
-
Normalize serotonin levels to the total protein concentration in each sample.
-
Determine the IC50 value by plotting the percent inhibition of serotonin production against the inhibitor concentration.[2]
This protocol provides a general framework for assessing the in vivo efficacy of peripheral TPH1 inhibitors by measuring their effect on serotonin levels in the gastrointestinal tract.
Materials:
-
Male C57BL/6 mice (or other appropriate strain)
-
Test inhibitors
-
Vehicle control
-
Homogenization buffer
-
HPLC system with electrochemical detection or ELISA kit for serotonin
Procedure:
-
Acclimatize mice to the experimental conditions.
-
Administer the test inhibitors or vehicle control to the mice via the desired route (e.g., oral gavage) at various doses.
-
After a defined treatment period, euthanize the mice and collect gastrointestinal tissues (e.g., duodenum, colon).
-
Homogenize the tissue samples in an appropriate buffer.
-
Process the homogenates to extract serotonin (e.g., by protein precipitation).
-
Quantify the serotonin concentration in the tissue extracts using HPLC-ECD or ELISA.
-
Compare the serotonin levels in the inhibitor-treated groups to the vehicle-treated group to determine the in vivo efficacy.
Discussion of Alternatives
-
Telotristat Ethyl (Xermelo®): This is a prodrug of the potent TPH1 inhibitor telotristat (LP-778902).[3] It is clinically approved for the treatment of carcinoid syndrome diarrhea. Its key advantage is its established clinical efficacy and safety profile. Being a prodrug, it is rapidly converted to its active metabolite. It does not cross the blood-brain barrier, thus avoiding central nervous system side effects.[7]
-
Rodatristat Ethyl: Another prodrug of a potent TPH1 inhibitor, rodatristat. It has shown efficacy in preclinical models of pulmonary arterial hypertension by reducing peripheral serotonin levels.[4] Clinical trials have been conducted to evaluate its efficacy in PAH.
-
TPT-004: A novel, highly selective TPH1 inhibitor that has demonstrated superior potency compared to telotristat in preclinical studies.[4] It is designed to have minimal off-target effects and does not penetrate the blood-brain barrier. It has shown promise in animal models of PAH.
-
Compound 18i: A preclinical TPH1 inhibitor identified through structural optimization of para-chlorophenylalanine (pCPA). It exhibits high in vitro potency and good liver microsomal stability.[5] In vivo studies in mice have shown its potential in reducing body weight gain and fat accumulation in diet-induced obesity models.[5]
Conclusion
The landscape of peripheral TPH1 inhibitors has expanded beyond LP-533401, offering a range of alternatives with diverse chemical scaffolds and pharmacological properties. Telotristat ethyl is a clinically validated option, while rodatristat ethyl, TPT-004, and compound 18i represent promising next-generation inhibitors in various stages of development. The choice of an appropriate inhibitor for research or therapeutic development will depend on the specific disease context, desired potency, selectivity, and pharmacokinetic profile. The experimental protocols provided in this guide offer a foundation for the continued evaluation and comparison of these and future TPH1 inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Identification of a Novel Allosteric Inhibitory Site on Tryptophan Hydroxylase 1 Enabling Unprecedented Selectivity Over all Related Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Inhibition of Peripheral Serotonin Synthesis in Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of New Non-BBB Permeable Tryptophan Hydroxylase Inhibitors for Treating Obesity and Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of novel tryptophan hydroxylase inhibitors that selectively inhibit serotonin synthesis in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Regulation of gut luminal serotonin by commensal microbiota in mice | PLOS One [journals.plos.org]
Cross-Validation of LP-533401 Hydrochloride Results with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological inhibition of tryptophan hydroxylase 1 (TPH1) by LP-533401 hydrochloride with the genetic ablation of the Tph1 gene in mouse models. By examining the effects of both approaches on peripheral serotonin biosynthesis and downstream physiological processes, particularly bone metabolism, this document aims to facilitate a deeper understanding of the role of peripheral serotonin and to aid in the interpretation of experimental results.
Introduction to Peripheral Serotonin and TPH1
Serotonin (5-hydroxytryptamine, 5-HT) is a biogenic amine that functions as a neurotransmitter in the central nervous system and as a hormone in the periphery.[1] The synthesis of serotonin is initiated by the rate-limiting enzyme tryptophan hydroxylase (TPH). Two isoforms of TPH exist: TPH2, which is primarily expressed in neurons and is responsible for central serotonin production, and TPH1, which is found in peripheral tissues, most notably the enterochromaffin cells of the gut, and accounts for the vast majority of the body's serotonin.[1] Peripheral serotonin, which does not cross the blood-brain barrier, has been implicated in a variety of physiological processes, including gut motility, hemostasis, and bone metabolism.[1][2]
This compound is a potent and selective inhibitor of TPH1, designed to reduce the production of peripheral serotonin without affecting central serotonin levels.[3][4] Genetic models, specifically Tph1 knockout (KO) mice, provide a complementary tool to study the function of peripheral serotonin by eliminating the enzyme responsible for its synthesis. This guide cross-validates the findings from studies using LP-533401 with those from studies utilizing Tph1 KO mice.
Mechanism of Action and Signaling Pathway
LP-533401 acts as a competitive inhibitor of TPH1 with respect to its substrate, L-tryptophan. This inhibition leads to a reduction in the synthesis of 5-hydroxytryptophan (5-HTP), the precursor to serotonin, thereby lowering peripheral serotonin levels.
Caption: Serotonin synthesis pathway and the inhibitory action of LP-533401 on TPH1.
Comparative Data: Pharmacological vs. Genetic Inhibition
The following tables summarize the quantitative effects of LP-533401 administration and Tph1 gene knockout on serotonin levels and bone metabolism.
Effects on Serotonin Levels
| Parameter | LP-533401 Treatment | Tph1 Knockout (KO) Mice | Citation(s) |
| Gut Serotonin | Marked reduction | Strongly reduced | [3][5] |
| Blood/Serum Serotonin | Dose-dependent decrease (e.g., ~30% reduction with 250 mg/kg/day in mice) | Strongly reduced (~90% reduction) | [4][5][6] |
| Brain Serotonin | No significant change | No significant change | [4][5] |
Effects on Bone Metabolism
The role of peripheral serotonin in bone metabolism is an area of active research, with some conflicting findings in the literature.
| Parameter | LP-533401 Treatment | Tph1 Knockout (KO) Mice | Citation(s) |
| Bone Mineral Density (BMD) | Increased in ovariectomized rodent models of osteoporosis. Blunted diet-induced bone loss in hyperlipidemic mice. | Controversial: Some studies report a high bone mass phenotype, while others show no significant change or age-dependent effects. | [3][7][8][9] |
| Osteoblast Number/Function | Increased osteoblast numbers. | Some studies report an increase in osteoblast number and bone formation. | [3][7] |
| Bone Formation Rate | Increased in ovariectomized rodents. | Some studies report an increase. | [4] |
| Osteoclast Number/Function | No direct effect reported. | Some studies suggest a role for TPH1 in osteoclasts. | [2] |
Note on Bone Phenotype Controversy: The discrepancy in the bone phenotype of Tph1 KO mice may be attributed to several factors, including the specific genetic background of the mouse strains, the age of the animals at the time of analysis, and the completeness of the gene knockout in earlier models. Some studies have indicated that early Tph1 KO models may have retained partial TPH1 activity.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the cited studies.
Pharmacological Inhibition with LP-533401
-
Animal Models: Studies have utilized various rodent models, including healthy mice, ovariectomized (OVX) rats and mice (models for postmenopausal osteoporosis), and hyperlipidemic mice.[3][7][8]
-
Administration: LP-533401 is typically administered orally via gavage. Dosing regimens vary, for example, from 25 to 250 mg/kg body weight per day.[3][4]
-
Duration of Treatment: Treatment durations range from single-dose pharmacokinetic studies to several weeks for chronic studies of bone metabolism.[3][4]
Genetic Inhibition: Tph1 Knockout Mice
-
Generation of Tph1 KO Mice: These mice are generated using standard gene-targeting techniques to disrupt the Tph1 gene. Both global and conditional knockout models have been developed.
-
Phenotypic Analysis: Characterization of Tph1 KO mice involves measuring serotonin levels in various tissues, assessing physiological functions, and detailed analysis of target organ systems like the skeleton.
Key Experimental Assays
-
Serotonin Measurement (HPLC):
-
Sample Preparation: Tissue samples (e.g., gut, brain) are homogenized in an acidic solution (e.g., 0.1 M perchloric acid) and centrifuged to precipitate proteins. Blood samples are processed to obtain serum or plasma.[10][11]
-
Chromatography: The supernatant is injected into a high-performance liquid chromatography (HPLC) system equipped with a reverse-phase C18 column.[10][12]
-
Detection: Serotonin is detected electrochemically. The concentration is quantified by comparing the peak area to that of a known standard.[10][13]
-
-
Bone Histomorphometry:
-
Sample Preparation: Long bones (e.g., femur, tibia) and vertebrae are collected, fixed in formalin, and embedded in plastic (e.g., methyl methacrylate) without decalcification.[14][15]
-
Sectioning and Staining: Sections are cut using a microtome and stained with specific dyes (e.g., von Kossa for mineralized bone, toluidine blue for cellular components) to visualize bone structures and cells.[16]
-
Analysis: Static and dynamic parameters of bone formation and resorption are measured using a microscope equipped with a camera and specialized software. This includes measurements of bone volume, trabecular thickness, osteoblast and osteoclast surfaces, and mineral apposition rate (after fluorochrome labeling).[15][17]
-
Experimental and Logical Workflows
The following diagrams illustrate the workflows for comparing the effects of LP-533401 and Tph1 knockout.
Caption: Workflow for comparing pharmacological and genetic inhibition of TPH1.
Caption: Logical relationship between LP-533401, Tph1 KO, and the resulting phenotype.
Conclusion
The cross-validation of results from studies using the TPH1 inhibitor LP-533401 and Tph1 knockout mice provides a robust framework for understanding the physiological roles of peripheral serotonin. Both methodologies lead to a significant reduction in peripheral serotonin levels without affecting the central nervous system.
In the context of bone metabolism, LP-533401 has been shown to have an anabolic effect in models of osteoporosis.[4] While the bone phenotype of Tph1 knockout mice has been a subject of debate, several studies align with the pharmacological data, suggesting that a reduction in peripheral serotonin promotes bone formation. The existing discrepancies highlight the importance of considering experimental variables such as genetic background and age when interpreting results from genetic models.
For researchers in drug development, the specific and peripherally-restricted action of LP-533401 offers a targeted approach to modulate the peripheral serotonergic system, which can be cross-validated and further explored using appropriate genetic models. This comparative approach is crucial for both target validation and for predicting the potential therapeutic effects and on-target liabilities of TPH1 inhibitors.
References
- 1. ascenion.de [ascenion.de]
- 2. Life without Peripheral Serotonin: Insights from Tryptophan Hydroxylase 1 Knockout Mice Reveal the Existence of Paracrine/Autocrine Serotonergic Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic Disruption of Both Tryptophan Hydroxylase Genes Dramatically Reduces Serotonin and Affects Behavior in Models Sensitive to Antidepressants | PLOS One [journals.plos.org]
- 6. Phenylalanine hydroxylase contributes to serotonin synthesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of LP533401 on Vascular and Bone Calcification in Hyperlipidemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Measurements of the Tissue Content of Serotonin and its Metabolite [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. research.brighton.ac.uk [research.brighton.ac.uk]
- 14. RNA-based bone histomorphometry: method and its application to explaining postpubertal bone gain in a G610C mouse model of osteogenesis imperfecta - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cmsr-mgb.org [cmsr-mgb.org]
- 17. mdpi.com [mdpi.com]
LP-533401 Hydrochloride: An Examination of Off-Target Effects on Hydroxylases
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount to predicting its biological effects and potential therapeutic applications. This guide provides a comparative analysis of LP-533401 hydrochloride, a known inhibitor of tryptophan hydroxylase 1 (TPH1), and its off-target effects on other hydroxylases, supported by available experimental data.
This compound has been identified as a potent and peripherally active inhibitor of TPH1, the rate-limiting enzyme in the synthesis of serotonin in the gut.[1][2][3] Its ability to selectively reduce serotonin production outside of the central nervous system has made it a valuable tool in studying the role of peripheral serotonin in various physiological processes.[3][4] However, a critical aspect of its pharmacological profile is its selectivity against other related enzymes, particularly other aromatic amino acid hydroxylases (AAAHs).
Comparative Analysis of Hydroxylase Inhibition
Available data allows for a direct comparison of the inhibitory activity of LP-533401 against TPH1 and its isoform, TPH2. While comprehensive screening against a wider panel of hydroxylases is not extensively reported in the public domain, the selectivity between the two TPH isoforms is a key indicator of its specificity.
| Enzyme | Common Abbreviation | LP-533401 Inhibition | Reference Compound (pCPA) Inhibition |
| Tryptophan Hydroxylase 1 | TPH1 | Potent Inhibition | Inhibition |
| Tryptophan Hydroxylase 2 | TPH2 | Less Potent Inhibition | Inhibition |
One study directly compared the inhibitory effects of LP-533401 on both TPH1 and TPH2, demonstrating a clear selectivity for the TPH1 isoform.[5] The para-chlorophenylalanine (pCPA) is often used as a reference inhibitor for TPH enzymes.[5]
Experimental Protocols
The determination of the inhibitory activity and selectivity of compounds like LP-533401 typically involves in vitro enzymatic assays. The following is a generalized protocol based on methodologies described for testing TPH inhibitors.[6][7]
Objective: To determine the half-maximal inhibitory concentration (IC50) of LP-533401 for TPH1 and other hydroxylases (e.g., TPH2, Tyrosine Hydroxylase, Phenylalanine Hydroxylase).
Materials:
-
Purified recombinant human TPH1, TPH2, and other hydroxylases of interest.
-
This compound.
-
Substrates: L-tryptophan (for TPH1 and TPH2), L-tyrosine (for Tyrosine Hydroxylase), L-phenylalanine (for Phenylalanine Hydroxylase).
-
Cofactor: (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4).
-
Assay buffer and other necessary reagents.
-
Detection system (e.g., fluorescence plate reader).
Procedure:
-
Enzyme Preparation: Purified recombinant enzymes are diluted to a working concentration in the assay buffer.
-
Compound Preparation: A stock solution of this compound is prepared and serially diluted to create a range of concentrations for testing.
-
Incubation: The enzyme is pre-incubated with varying concentrations of LP-533401 for a specified period (e.g., 15 minutes) at a controlled temperature.[7]
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate (e.g., L-tryptophan) and the cofactor (BH4).[7]
-
Reaction Quenching: After a defined incubation time (e.g., 30-60 minutes), the reaction is stopped, often by the addition of an acid solution.[7]
-
Detection: The product of the enzymatic reaction is measured. For tryptophan hydroxylase, the formation of 5-hydroxytryptophan can be detected, sometimes using a coupled reaction that results in a fluorescent signal.[7]
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of LP-533401. The IC50 value is then determined by fitting the data to a dose-response curve.
Visualizing the Selectivity Screening Workflow
The following diagram illustrates a typical workflow for assessing the selectivity of an inhibitor against multiple hydroxylases.
Caption: Workflow for determining the selectivity profile of LP-533401.
Signaling Pathway Context
LP-533401 exerts its effect by inhibiting the first and rate-limiting step in the biosynthesis of serotonin from the amino acid tryptophan.
Caption: Inhibition of the serotonin biosynthesis pathway by LP-533401.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. LP533401 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations [frontiersin.org]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of LP-533401 Hydrochloride and Next-Generation TPH1 Inhibitors in Peripheral Serotonin Modulation
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Tryptophan Hydroxylase 1 (TPH1) Inhibitor Efficacy
This guide provides a detailed comparison of the TPH1 inhibitor LP-533401 hydrochloride against prominent next-generation inhibitors, including the approved drug Telotristat ethyl and emerging clinical candidates like Rodatristat ethyl and TPT-004. Tryptophan hydroxylase 1 (TPH1) is the rate-limiting enzyme in the synthesis of peripheral serotonin, a key signaling molecule implicated in a range of pathologies, including carcinoid syndrome, pulmonary arterial hypertension (PAH), and irritable bowel syndrome.[1][2] Inhibiting TPH1 to reduce peripheral serotonin is a validated therapeutic strategy, making direct comparisons of inhibitor efficacy crucial for advancing research and development.[1]
Mechanism of Action: Targeting Peripheral Serotonin Synthesis
Peripheral serotonin synthesis is initiated by the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), a reaction catalyzed by TPH1.[3] This is the rate-limiting step and, therefore, the primary target for therapeutic intervention.[4] TPH1 inhibitors are designed to block this enzymatic step, thereby reducing the production of serotonin in the gut's enterochromaffin cells, which are responsible for over 90% of the body's serotonin.[1] Because serotonin cannot cross the blood-brain barrier, selective inhibition of peripheral TPH1 allows for targeted therapy without affecting central nervous system serotonin levels, which are regulated by the TPH2 isoform.[1]
Comparative Efficacy: In Vitro Data
The in vitro potency of TPH1 inhibitors is a primary indicator of their therapeutic potential. This is typically measured by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The data presented below, compiled from various studies, compares LP-533401 to next-generation inhibitors. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Compound | Target | Assay Type | IC50 (µM) | Ki (µM) | Selectivity Notes |
| LP-533401 | Human TPH1 | Enzymatic | 0.583[5] | 0.31[6] | Also inhibits TPH2.[7] |
| Rat TPH1 | Cell-based (RBL2H3) | 0.4[7] | - | ||
| Telotristat | Human TPH1 | Enzymatic (purified) | 0.028[8] | - | Active metabolite of Telotristat ethyl. ~28-fold more potent than parent drug.[8][9] |
| Human TPH2 | Enzymatic (purified) | 0.032[8] | - | Also potent against TPH2. | |
| Telotristat ethyl | Human TPH1 | Enzymatic (purified) | 0.8[8] | - | Prodrug form. |
| Human TPH2 | Enzymatic (purified) | 1.2[8] | - | ||
| Rodatristat | Human TPH1 | Enzymatic | 0.033[10] | - | Active metabolite of Rodatristat ethyl. |
| Human TPH2 | Enzymatic | 0.007[10] | - | More potent against TPH2 than TPH1. | |
| TPT-004 | Human TPH1 | Enzymatic | 0.077[11] | - | Next-generation inhibitor with a dual-binding mechanism.[12][13] |
| Human TPH2 | Enzymatic | 0.016[11] | - | More potent against TPH2 than TPH1. | |
| Cell-based (BON cells) | Serotonin Reduction | 0.952[11] | - | ||
| Compound 18i | Human TPH1 | Enzymatic | 0.037[14] | - | Novel oxyphenylalanine derivative.[14] |
Comparative Efficacy: In Vivo and Preclinical Data
In vivo studies are critical for evaluating the translation of in vitro potency to physiological effects, such as the reduction of peripheral serotonin levels and therapeutic outcomes in disease models.
| Compound | Animal Model | Key Findings | Reference |
| LP-533401 | Mouse | 250 mg/kg dose decreased lung and gut 5-HT content by 50%.[7] Negligible brain levels, indicating poor blood-brain barrier penetration.[7] | [7] |
| Telotristat ethyl | Mouse | Dose-dependently reduced serotonin levels throughout the gastrointestinal tract, with no significant change in brain serotonin. | |
| Human (Clinical Trial) | Approved for carcinoid syndrome diarrhea; significantly lowers urinary 5-hydroxyindole acetic acid (5-HIAA), a marker of serotonin production.[15] | [15] | |
| Rodatristat ethyl | Rat (PAH models) | Dose-dependently decreased serum, gut, and lung serotonin levels and reduced pulmonary vessel wall thickening.[2][16] | [2][16] |
| TPT-004 | Rat (SuHx PAH model) | 20 mg/kg/day oral treatment improved key hemodynamic parameters, including a 16% reduction in mean pulmonary artery pressure and a 20% reduction in right ventricular systolic pressure.[12] | [12] |
| Mouse (Colon Carcinoma) | 100 mg/kg/day significantly reduced tumor growth and volume.[11] | [11] |
Experimental Methodologies
Detailed and reproducible experimental protocols are fundamental to drug discovery and comparison. Below are representative methodologies for the key assays cited in this guide.
TPH1 Enzymatic Inhibition Assay (Fluorometric)
This assay measures the enzymatic activity of TPH1 by detecting the fluorescent product, 5-HTP.
-
Reagents: Recombinant human TPH1 enzyme, L-tryptophan (substrate), 6-methyltetrahydropterin (cofactor), ferrous ammonium sulfate, catalase, DTT, MES buffer (pH 7.0).[17]
-
Procedure:
-
Prepare a reaction mixture containing MES buffer, L-tryptophan, and all cofactors in a 96-well microplate.[18]
-
Add the test inhibitor (e.g., LP-533401) at various concentrations to the appropriate wells. Add vehicle control to "Positive Control" and "Negative Control" wells.[18]
-
To initiate the reaction, add the TPH1 enzyme to the "Positive Control" and "Test Inhibitor" wells. Add enzyme-free buffer to "Negative Control" wells.[18]
-
Incubate the plate, typically for 1-4 hours at a controlled temperature (e.g., 4°C to 15°C) to ensure enzyme stability.[17][18]
-
Stop the reaction by adding a quench solution.[18]
-
Measure the fluorescence of the product (5-HTP) using a microplate reader with excitation at ~300 nm and emission at ~330 nm.[17]
-
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Serotonin Production Assay
This assay quantifies the ability of an inhibitor to reduce serotonin synthesis in a cellular context, often using human carcinoid cell lines (e.g., BON cells) or rat basophilic leukemia cells (RBL-2H3) that endogenously express TPH1.[7][11]
-
Cell Culture: Culture BON or RBL-2H3 cells in appropriate media until they reach a suitable confluency.
-
Procedure:
-
Plate the cells in multi-well plates and allow them to adhere.
-
Treat the cells with various concentrations of the TPH1 inhibitor or vehicle control for a predetermined period (e.g., 48 hours).[7]
-
Collect the cell culture supernatant and/or cell lysates.
-
Quantify the serotonin concentration in the collected samples using a validated method such as an ELISA kit or HPLC.[7][19]
-
-
Data Analysis: Normalize serotonin levels to total protein content or cell number. Calculate the percent reduction in serotonin production for each inhibitor concentration and determine the IC50 value.
In Vivo Model for Peripheral Serotonin Inhibition
Animal models are used to assess the pharmacodynamics and efficacy of TPH1 inhibitors in a whole-organism setting.
-
Animal Model: Use appropriate rodent models, such as healthy mice or rats, or disease-specific models like the Sugen/hypoxia (SuHx) rat model for PAH.[7][12]
-
Procedure:
-
Administer the TPH1 inhibitor (e.g., LP-533401, TPT-004) or vehicle control to the animals via a relevant route (e.g., oral gavage, intraperitoneal injection) at specified doses and frequencies.[12][20]
-
At the end of the treatment period, collect relevant tissues (e.g., gut, lung, brain) and bodily fluids (e.g., blood, urine).[7]
-
Process the tissues and fluids to extract serotonin and its metabolites (e.g., 5-HIAA).
-
Quantify serotonin and 5-HIAA levels using HPLC or ELISA.
-
In disease models, assess relevant physiological and histological endpoints (e.g., pulmonary artery pressure, right ventricular hypertrophy, vascular remodeling in PAH models).[12]
-
-
Data Analysis: Compare serotonin/5-HIAA levels and disease-specific endpoints between inhibitor-treated and vehicle-treated groups to determine in vivo efficacy.
Conclusion
The landscape of TPH1 inhibitors is evolving, with next-generation compounds demonstrating significant potency and advancing through clinical development. LP-533401 remains a valuable tool compound for research, but newer inhibitors like Telotristat, Rodatristat, and TPT-004 exhibit superior in vitro potency, with IC50 values in the low-to-mid nanomolar range. Telotristat ethyl is clinically validated, setting a benchmark for efficacy in treating carcinoid syndrome diarrhea. Emerging candidates like TPT-004 show promise in preclinical models of other serotonin-implicated diseases such as PAH, featuring novel binding mechanisms that may offer advantages.[12] The selection of an appropriate inhibitor will depend on the specific research question or therapeutic goal, with careful consideration of potency, selectivity against TPH2, and pharmacokinetic properties. The data and protocols presented in this guide offer a foundational resource for making informed decisions in the pursuit of novel therapies targeting peripheral serotonin synthesis.
References
- 1. Peripheral Serotonin Synthesis as a New Drug Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A trial design to maximize knowledge of the effects of rodatristat ethyl in the treatment of pulmonary arterial hypertension (ELEVATE 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring serotonin synthesis: from conventional methods to PET tracers and their (pre)clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Peripheral Synthesis of Serotonin as a New Target in Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LP533401 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. TPT-004, a tryptophan hydroxylase inhibitor with efficacy in MC38 mouse colon carcinoma model | BioWorld [bioworld.com]
- 12. TPT‐004, a Next‐Generation Inhibitor of Tryptophan Hydroxylase, Ameliorates Pulmonary Arterial Hypertension in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trypto Therapeutics [tryptotherapeutics.com]
- 14. Identification of New Non-BBB Permeable Tryptophan Hydroxylase Inhibitors for Treating Obesity and Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Telotristat Ethyl: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Selective Inhibition of Peripheral Serotonin Synthesis in Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 17. static.igem.org [static.igem.org]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. abcam.com [abcam.com]
- 20. Inhibiting peripheral serotonin synthesis reduces obesity and metabolic dysfunction by promoting brown adipose tissue thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of LP-533401 Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of any chemical is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the disposal of LP-533401 hydrochloride, a tryptophan hydroxylase-1 (Tph-1) inhibitor used in research. Due to the absence of a publicly available, official Safety Data Sheet (SDS) with specific disposal instructions, a conservative approach based on the compound's chemical properties and general laboratory safety guidelines is mandatory.
Disclaimer: This information provides general guidance. It is imperative that you consult with your institution's Environmental Health and Safety (EHS) department and a qualified hazardous waste disposal contractor to ensure proper and compliant disposal of your specific chemical waste.
Immediate Safety Considerations
While one supplier indicates that this compound is shipped as a non-hazardous chemical, this is not a formal hazard classification. The molecular structure of this compound contains both fluorine and chlorine atoms, classifying it as a halogenated organic compound . As a precautionary measure, it should be handled and disposed of with the care given to potentially hazardous materials.
Personal Protective Equipment (PPE) when handling this compound for disposal:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Chemical safety goggles. A face shield may be required when handling larger quantities or if there is a splash risk.
-
Lab Coat: A standard laboratory coat should be worn.
Chemical and Physical Properties
A summary of the known properties of this compound is presented below. This information is crucial for your EHS department to determine the appropriate disposal route.
| Property | Data |
| Chemical Name | 2(S)-Amino-3-(4-{2-amino-6-[2,2,2-trifluoro-1-(3'-fluoro-biphenyl-4-yl)-ethoxy]-pyrimidin-4-yl}-phenyl)-propionic acid Hydrochloride |
| CAS Number | 1040526-12-2 |
| Molecular Formula | C₂₇H₂₃ClF₄N₄O₃ |
| Molecular Weight | 562.94 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO.[1] Insoluble in water. |
| Toxicology Data | No specific toxicology or ecotoxicology data is readily available in the public domain. One study in rats noted a lack of certain side effects at doses up to 250 mg/kg/d, suggesting it is safe in that context.[2] |
| Hazard Classification | Not formally classified. Shipped by at least one vendor as a "non-hazardous chemical." Contains halogenated (F, Cl) and aromatic amine functionalities. |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols outline the recommended steps for the disposal of this compound in various forms. The central and non-negotiable first step is to contact your institution's EHS office.
Step 1: Consultation with Environmental Health and Safety (EHS)
Before initiating any disposal procedure, contact your institution's EHS office. Provide them with all available information, including the data from the table above. They will provide guidance based on local, state, and federal regulations and will determine the final disposal pathway.
Step 2: Segregation and Labeling of Chemical Waste
As a halogenated organic compound, waste containing this compound should be segregated from non-halogenated waste streams.[3][4] This is critical as the disposal methods and costs for these waste types differ significantly.
-
Waste Container: Use a designated, leak-proof container with a secure, tight-fitting lid that is compatible with the chemical.
-
Labeling: Label the waste container clearly with the words "Hazardous Waste - Halogenated Organics ".
-
Contents: List all chemical constituents and their approximate concentrations. For this compound, write the full chemical name. Avoid using abbreviations or chemical formulas.
-
Contact Information: Include the name of the principal investigator and the laboratory location.
Step 3: Disposal of Unused or Surplus Solid this compound
-
Do not dispose of solid this compound in the regular trash.
-
Place the original vial or a securely sealed container with the solid compound into the designated halogenated organic waste container.
-
If the original container is used, ensure it is properly labeled as hazardous waste.
Step 4: Disposal of this compound Solutions
-
Do not dispose of solutions containing this compound down the drain. This is especially true for solutions in organic solvents like DMSO.
-
Carefully pour the solution into the designated "Hazardous Waste - Halogenated Organics" liquid waste container.
-
Ensure the container is kept closed except when adding waste.
Step 5: Disposal of Contaminated Labware
-
Solid Waste: Items such as gloves, weigh boats, and paper towels that are contaminated with this compound should be placed in a sealed bag and then into the solid halogenated organic waste container.
-
Sharps: Contaminated pipette tips, needles, and vials should be disposed of in a designated, puncture-resistant sharps container for chemically contaminated sharps.[3] This container should also be labeled as containing halogenated waste.
-
Glassware: Glassware should be decontaminated before being disposed of or reused. The first rinse with a suitable solvent (e.g., ethanol or acetone) should be collected and disposed of as halogenated liquid waste.[4] Subsequent rinses with soap and water can typically be disposed of down the drain, but confirm this with your EHS office.
Step 6: Arranging for Waste Pickup
Once your hazardous waste container is full, or in accordance with your institution's policies, arrange for a waste pickup from the EHS department. Do not allow hazardous waste to accumulate in the laboratory.
Mandatory Visualizations
The following diagrams illustrate the decision-making process and key relationships for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Caption: Segregation of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling LP-533401 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of LP-533401 hydrochloride, a tryptophan hydroxylase 1 (TPH1) inhibitor used in research. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
I. Compound Identification and Safety Data
This compound is a research chemical that acts as an inhibitor of the initial enzyme in gut-derived serotonin biosynthesis. While it is shipped as a non-hazardous chemical, proper handling and personal protective equipment are crucial to minimize exposure.
Quantitative Safety and Physical Data
| Property | Value | Reference |
| Molecular Formula | C27H23ClF4N4O3 | [1] |
| Molecular Weight | 562.94 g/mol | [1] |
| Appearance | Off-white to white solid | [2] |
| Purity | >98% | [2] |
| Short-term Storage | Dry, dark, and at 0-4°C (days to weeks) | [1][2] |
| Long-term Storage | -20°C (months to years) | [1][2] |
| Stock Solution Storage | -80°C (up to 2 years); -20°C (up to 1 year) | [3] |
II. Personal Protective Equipment (PPE) and Handling
Engineering Controls:
-
Work with this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Personal Protective Equipment:
-
Eye Protection: Chemical safety glasses or goggles are mandatory to protect against splashes.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves). Inspect gloves prior to use and dispose of them in accordance with laboratory protocols.
-
Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: If working with the solid form outside of a fume hood where dust may be generated, a NIOSH-approved respirator is recommended.
III. Experimental Protocols: Safe Handling Workflow
The following workflow outlines the key steps for the safe handling of this compound from receipt to disposal.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
